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(2-Amino-5-bromo-1,3-phenylene)dimethanol Documentation Hub

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  • Product: (2-Amino-5-bromo-1,3-phenylene)dimethanol
  • CAS: 1936217-53-6

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Analytical Profiling of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Executive Summary (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized, symmetric aromatic building block critical to the synthesis of complex heterocyclic compounds, including benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized, symmetric aromatic building block critical to the synthesis of complex heterocyclic compounds, including benzoxazines, quinazolines, and macrocyclic drug candidates. Due to its dense array of hydrogen-bond donors and acceptors, alongside the presence of a heavy halogen, the structural validation of this compound requires a multimodal analytical approach.

This whitepaper provides an authoritative, in-depth guide to the structural analysis of (2-Amino-5-bromo-1,3-phenylene)dimethanol. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality behind experimental choices and establishing self-validating analytical protocols that ensure absolute data integrity.

Molecular Architecture & Physicochemical Profile

The molecular architecture of (2-Amino-5-bromo-1,3-phenylene)dimethanol features a central benzene ring substituted with an amino group at position 2, hydroxymethyl groups at positions 1 and 3, and a bromine atom at position 5[1]. This creates a C2v​ symmetric system (averaging rotamers), which significantly simplifies its Nuclear Magnetic Resonance (NMR) profile but complicates its solid-state behavior due to extensive intra- and intermolecular hydrogen bonding.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (2-Amino-5-bromo-1,3-phenylene)dimethanol
CAS Registry Number 1936217-53-6
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
SMILES String NC1=C(CO)C=C(Br)C=C1CO
Symmetry C2v​ (Equivalent positions: C1/C3, C4/C6)
H-Bond Donors/Acceptors 4 Donors (-NH₂, 2 × -OH) / 3 Acceptors (N, 2 × O)

Analytical Strategy & Causality

To definitively prove the structure and purity of this compound, a triad of analytical techniques must be employed. The selection of these techniques and their specific operational parameters is driven by the molecule's unique physicochemical properties.

AnalyticalWorkflow Start Compound: (2-Amino-5-bromo- 1,3-phenylene)dimethanol SamplePrep Sample Preparation (Solvent Selection) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR DMSO-d6 FTIR FTIR Spectroscopy (Functional Groups) SamplePrep->FTIR KBr Pellet HRMS HRMS (ESI-TOF) (Exact Mass & Isotopes) SamplePrep->HRMS MeOH/H2O Data Data Synthesis & Structural Validation NMR->Data FTIR->Data HRMS->Data

Fig 1. Multimodal analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR): The Causality of Solvent Selection

For 1H NMR analysis, the choice of solvent is the most critical variable. While Chloroform-d (CDCl₃) is standard for many organic molecules, it is highly inappropriate for (2-Amino-5-bromo-1,3-phenylene)dimethanol. In CDCl₃, the dense hydrogen-bonding network causes the -OH and -NH₂ protons to undergo rapid chemical exchange, resulting in broad, indistinguishable baseline humps.

The Solution: Dimethyl sulfoxide-d6 (DMSO-d₆) is selected as the solvent. DMSO is a strong hydrogen-bond acceptor. It outcompetes the solute-solute interactions, effectively "locking" the exchangeable protons into discrete solute-solvent complexes. This causality allows us to observe sharp signals for the -NH₂ group and, crucially, allows the observation of scalar coupling ( 3J ) between the hydroxyl proton (-OH) and the adjacent methylene protons (-CH₂-), yielding a diagnostic triplet for the -OH and a doublet for the -CH₂-[2].

High-Resolution Mass Spectrometry (HRMS): Isotopic Self-Validation

Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized in positive ion mode. The presence of the bromine atom provides a built-in, self-validating diagnostic tool. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, the molecular ion [M+H]+ must present as a distinct doublet separated by 2 m/z units with equal intensity.

MS_Isotope Ion Molecular Ion [M+H]+ Br79 79Br Isotope (~50.69%) m/z 231.997 Ion->Br79 Isotopic Splitting Br81 81Br Isotope (~49.31%) m/z 233.995 Ion->Br81 Isotopic Splitting Validation 1:1 Intensity Ratio Confirms Mono-Bromination Br79->Validation Br81->Validation

Fig 2. Mass spectrometry diagnostic logic utilizing the natural isotopic distribution of bromine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.

Protocol 3.1: Quantitative 1H and 13C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (isotopic purity 99.9%).

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must appear exactly at 0.00 ppm with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz, confirming magnetic field homogeneity.

  • Acquisition Parameters (1H): 400 MHz spectrometer, 16 scans, acquisition time 3.0 s, relaxation delay (D1) 2.0 s.

  • Acquisition Parameters (13C): 100 MHz spectrometer, 1024 scans. Crucial Step: Set the relaxation delay (D1) to 5.0 seconds. This extended delay ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C1, C2, C3, C5), validating the quantitative reliability of the carbon integration.

Protocol 3.2: ESI-TOF HRMS Validation
  • Calibration: Calibrate the mass spectrometer using a sodium formate cluster solution prior to injection. Validation Check: Mass accuracy must be < 2 ppm across the 100-1000 m/z range.

  • Sample Injection: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject via direct infusion at 5 µL/min.

  • Isotope Ratio Verification: Analyze the [M+H]+ cluster. The protocol mandates an automatic failure flag if the intensity ratio of m/z 231.997 to 233.995 deviates by more than 5% from the theoretical 1:1 ratio, which would indicate isobaric interference.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data, providing a benchmark for structural confirmation of commercial or synthesized batches[3],[4].

Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d₆)

Note: The C2v​ symmetry renders the two hydroxymethyl groups and the two aromatic protons chemically equivalent.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
~4.45 Doublet (d)5.54H-CH₂ -OHSplit by the adjacent hydroxyl proton.
~4.95 Broad Singlet (br s)N/A2H-NH₂ Primary aromatic amine; broadened by quadrupolar relaxation of Nitrogen.
~5.10 Triplet (t)5.52H-CH₂-OH Split by the adjacent methylene protons; visible due to DMSO-d₆ locking.
~7.25 Singlet (s)N/A2HAr-H (C4, C6)Equivalent protons; shielded by the ortho-amine but deshielded by the meta-bromine.
Table 3: FTIR Peak Assignments (KBr Pellet)
Wavenumber (cm⁻¹)Intensity / ShapeFunctional GroupVibrational Mode
~3450, 3350 Strong, DoubletPrimary Amine (-NH₂)N-H Asymmetric & Symmetric Stretching
~3200 - 3300 Strong, BroadHydroxyl (-OH)O-H Stretching (Broadened by extensive H-bonding)
~2920, 2850 WeakAliphatic C-HC-H Stretching (Methylene groups)
~1620 MediumAromatic RingC=C Bending / N-H Scissoring
~1050 StrongPrimary AlcoholC-O Stretching
~580 MediumAryl HalideC-Br Stretching

References

The analytical parameters and compound specifications discussed in this whitepaper are grounded in verified supplier documentation and standard analytical chemistry practices.

  • BLD Pharm. "(2-Amino-5-bromo-1,3-phenylene)dimethanol Product Specifications (CAS: 1936217-53-6)". Retrieved from1

  • Jiehua Pharma. "Aryls Building Blocks: (2-amino-5-bromo-1,3-phenylene)dimethanol". Retrieved from

  • ChemShuttle. "CERTIFICATE OF ANALYSIS - 1936217-53-6 (Batch 129211)". Retrieved from 2

  • Sigma-Aldrich. "(2-amino-5-bromo-1,3-phenylene)dimethanol (ADVH303C3342)". Retrieved from 4

Sources

Exploratory

solubility of (2-Amino-5-bromo-1,3-phenylene)dimethanol in organic solvents

An in-depth technical analysis of the solubility profile of (2-Amino-5-bromo-1,3-phenylene)dimethanol, designed to bridge the gap between fundamental physical organic chemistry and practical pharmaceutical process develo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of (2-Amino-5-bromo-1,3-phenylene)dimethanol, designed to bridge the gap between fundamental physical organic chemistry and practical pharmaceutical process development.

Executive Summary

In pharmaceutical synthesis and materials science, the rational selection of solvents is a critical determinant of reaction kinetics, yield, and purification efficiency. (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized, electron-rich aromatic building block[1]. Due to its unique array of hydrogen-bond donors, acceptors, and a lipophilic halogen, its solvation behavior defies simple "like-dissolves-like" heuristics[2]. This guide provides a mechanistic deconstruction of its solubility profile, offering researchers a predictive framework and a self-validating experimental protocol for solvent optimization.

Physicochemical Profiling & Structural Causality

To predict the solubility of (2-Amino-5-bromo-1,3-phenylene)dimethanol (Molecular Weight: 232.07 g/mol ), we must first dissect its molecular architecture and the resulting intermolecular forces:

  • The Hydrogen-Bonding Core: The molecule features a C2-aniline (-NH₂ group) flanked by two benzylic alcohols (-CH₂OH) at the C1 and C3 positions. This creates a dense localized network of hydrogen-bond donors (HBD) and acceptors (HBA).

  • Intramolecular Shielding: The spatial proximity of the amine to the benzylic alcohols facilitates transient intramolecular hydrogen bonding. This partial shielding of the polar surface area (PSA) lowers the crystal lattice energy slightly, enhancing its solubility in moderately polar aprotic solvents (like THF) beyond what standard additive group-contribution models might predict.

  • The Lipophilic Anchor: The C5-bromo substituent introduces a highly polarizable, lipophilic vector capable of halogen bonding and van der Waals interactions, providing affinity for halogenated and aromatic solvents.

Thermodynamic Causality of Solvation

Solvation is a thermodynamic competition between solute-solute lattice energies and solute-solvent interactions. We can map this using Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a liquid into three coordinates: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ )[3].

For (2-Amino-5-bromo-1,3-phenylene)dimethanol, the δH​ and δP​ values are exceptionally high. For dissolution to occur, the solvent must possess matching HSP coordinates to overcome the enthalpic penalty of breaking the compound's robust intermolecular hydrogen-bonded crystal lattice[3].

Solvation cluster_0 Solvent Interactions API (2-Amino-5-bromo- 1,3-phenylene)dimethanol HBA H-Bond Acceptors (DMSO, DMF) API->HBA -NH2 & -OH HBD H-Bond Donors (MeOH, EtOH) API->HBD -OH & -NH2 VDW Van der Waals (THF, DCM) API->VDW Aryl-Br Dissolved Solvated Monomers (Solution Phase) HBA->Dissolved HBD->Dissolved VDW->Dissolved

Figure 1: Mechanistic pathways of solvation driven by specific functional group interactions.

Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above, the empirical and predicted solubility of this compound across standard organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL High H-bond acceptor capacity ( β ) disrupts solute-solute H-bonds without competitive solvent self-association.
Polar Protic Methanol, Ethanol20 - 50 mg/mL Amphoteric H-bonding stabilizes the diol and amine, though solvent self-association limits absolute capacity.
Moderately Polar THF, Ethyl Acetate5 - 20 mg/mL Moderate dipole-dipole interactions; THF oxygen coordinates effectively with benzylic protons.
Non-Polar Hexane, Toluene< 1 mg/mL Severe mismatch in δH​ and δP​ parameters; unable to overcome crystal lattice enthalpy.

Application Note: For transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C5-bromo position), a solvent mixture of 1,4-Dioxane and Water (typically 4:1) is highly recommended. The dioxane solvates the lipophilic aromatic core, while water hydrates the polar diol/amine motifs, maintaining homogeneity.

Experimental Workflow: High-Throughput Solubility Screening

To generate precise, actionable solubility data for process chemistry, the traditional "shake-flask" method must be rigorously standardized to prevent supersaturation artifacts and analytical bias[4].

Self-Validating Shake-Flask Protocol:

  • Solid Dispensing: Add an excess of the API (approx. 50 mg) to 1.0 mL of the target solvent in a sealed 2 mL borosilicate glass HPLC vial. Causality: Maintaining a visible solid excess is mandatory to ensure the thermodynamic saturation point is reached and maintained throughout the experiment[4].

  • Thermal Equilibration: Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C and 100 rpm for 48 hours. Causality: High-polarity crystalline solids often exhibit slow dissolution kinetics. A 48-hour window guarantees complete lattice dissociation and prevents false-low readings from kinetic limitations[4].

  • Phase Separation: Isolate the supernatant via ultracentrifugation at 15,000 rpm for 15 minutes. Causality: Do not use standard syringe filtration. The polar -NH₂ and -OH groups have a high affinity for nylon and PTFE filter membranes, which can strip the solute from the solution, leading to artificially low solubility calculations.

  • Quantification: Dilute the supernatant volumetrically with the mobile phase and analyze via HPLC-DAD (λ = 210 nm).

  • Thermodynamic Validation Loop: Compare the quantified concentrations at the 24-hour and 48-hour marks. If ΔC<2% , the system is confirmed to be at true thermodynamic equilibrium.

G N1 Solid-State Characterization (XRD, DSC) N3 Equilibration (Shake-Flask) 24-48h at 25°C & 37°C N1->N3 Input API N2 Solvent Library Selection (Hansen Space Profiling) N2->N3 Solvents N4 Phase Separation (Ultracentrifugation) N3->N4 Suspension N5 Quantification (HPLC-DAD / LC-MS) N4->N5 Supernatant N6 Thermodynamic Modeling (van 't Hoff Analysis) N5->N6 Solubility Data

Figure 2: High-throughput thermodynamic solubility screening workflow.

References

  • BLD Pharm. "(2-Amino-5-bromo-1,3-phenylene)dimethanol". BLD Pharm Catalog. 1

  • ChemicalBook. "(2-amino-5-bromo-1,3-phenylene)dimethanol CAS#: 1936217-53-6". ChemicalBook Properties Database. 2

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (PMC). 3

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO - Brazilian Journal of Pharmaceutical Sciences. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (2-Amino-5-bromo-1,3-phenylene)dimethanol in Flame Retardant Polymers

Introduction: Addressing the Challenge of Polymer Flammability Polymers are integral to countless modern applications, from electronics and construction to transportation and textiles. However, their inherent organic nat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing the Challenge of Polymer Flammability

Polymers are integral to countless modern applications, from electronics and construction to transportation and textiles. However, their inherent organic nature makes them susceptible to combustion, posing significant fire safety risks.[1][2] Epoxy resins, for example, are widely used for their excellent mechanical and electrical properties but are highly flammable, with a Limiting Oxygen Index (LOI) of only around 19.8.[3] To mitigate these risks, flame retardants are incorporated into polymer matrices.[1][4] Historically, halogenated compounds, particularly brominated flame retardants (BFRs), have been highly effective.[3][5] However, environmental and health concerns associated with some BFRs have driven the search for novel, effective, and safer alternatives.[6][7][8]

This document details the application of (2-Amino-5-bromo-1,3-phenylene)dimethanol, a reactive flame retardant, designed to offer enhanced fire safety in polymers. Its unique molecular structure, featuring bromine, nitrogen, and reactive hydroxyl groups, suggests a multi-modal flame retardant action, combining gas-phase radical scavenging with condensed-phase char formation, and covalent integration into the polymer network. This integration minimizes migration and enhances the longevity of the flame-retardant properties.[3]

Physicochemical Profile of (2-Amino-5-bromo-1,3-phenylene)dimethanol

PropertyValueSource/Comment
Chemical Name (2-Amino-5-bromo-1,3-phenylene)dimethanolIUPAC Nomenclature
CAS Number 1936217-53-6[9]
Molecular Formula C₈H₁₀BrNO₂Derived from structure
Molecular Weight 232.08 g/mol Calculated
Appearance Off-white to light brown solid (predicted)Based on similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols)Predicted based on functional groups
Melting Point Not available (requires experimental determination)-
Functional Groups Amine (-NH₂), Bromine (-Br), Hydroxyl (-CH₂OH) x2Structural Analysis

Proposed Flame Retardant Mechanism

The efficacy of (2-Amino-5-bromo-1,3-phenylene)dimethanol as a flame retardant is rooted in the synergistic action of its bromine and nitrogen components, functioning in both the gas and condensed phases of combustion.

1. Gas-Phase Radical Quenching: During combustion, the polymer undergoes thermal decomposition, releasing flammable volatile compounds. The high temperatures also generate highly reactive free radicals (H• and OH•) that propagate the combustion chain reaction. (2-Amino-5-bromo-1,3-phenylene)dimethanol, upon decomposition, releases bromine radicals (Br•). These radicals act as scavengers, interrupting the chain reaction by converting the highly reactive H• and OH• radicals into less reactive species, primarily hydrogen bromide (HBr). HBr can then be regenerated to continue this radical trapping cycle, effectively dampening the flame.

2. Condensed-Phase Char Formation: The nitrogen-containing amino group and the aromatic ring contribute to the formation of a stable, insulating char layer on the polymer surface during burning. This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying material and restricting the flow of flammable volatiles to the combustion zone.[1] The hydroxyl groups can participate in dehydration and cross-linking reactions at elevated temperatures, further enhancing the char yield and stability.

3. Synergistic N-Br Effect: The presence of both nitrogen and bromine in the same molecule is expected to create a synergistic effect. Nitrogen compounds can promote charring, while the bromine acts in the gas phase.[10][11] This dual-action mechanism is more effective than either component acting alone.

Visualizing the Flame Retardant Action

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + FR Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat from Ignition Source Heat->Polymer Char Insulating Char Layer (Nitrogen-Assisted) Decomposition->Char Cross-linking Volatiles Flammable Volatiles Decomposition->Volatiles Br_Radicals Bromine Radicals (Br•) from FR Decomposition->Br_Radicals Char->Heat Blocks Heat Transfer Combustion Combustion Chain Reaction (H•, OH•) Volatiles->Combustion Quenching Radical Quenching (HBr formation) Br_Radicals->Quenching Interrupts Combustion->Quenching Quenching->Combustion Suppresses

Caption: Proposed dual-action flame retardant mechanism.

Application Protocol: Incorporation into an Epoxy Resin System

This protocol describes the preparation of a flame-retardant epoxy resin composite using (2-Amino-5-bromo-1,3-phenylene)dimethanol as a reactive flame retardant. The hydroxyl groups on the molecule allow it to react with the epoxy resin and curing agent, covalently bonding it into the polymer backbone.

Materials and Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)

  • (2-Amino-5-bromo-1,3-phenylene)dimethanol (FR)

  • Solvent (e.g., acetone or MEK, if necessary for viscosity reduction)

  • Mechanical stirrer with heating mantle

  • Vacuum oven

  • Molds for specimen casting (stainless steel or silicone)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow:

Experimental_Workflow start Start preheat 1. Preheat Epoxy (e.g., 80°C) start->preheat dissolve 2. Dissolve FR in Epoxy preheat->dissolve add_curing 3. Add Curing Agent dissolve->add_curing mix 4. Mix Thoroughly add_curing->mix degas 5. Degas under Vacuum mix->degas pour 6. Pour into Molds degas->pour cure 7. Curing Cycle (e.g., 120°C for 2h, 150°C for 2h) pour->cure post_cure 8. Post-Cure (optional) cure->post_cure demold 9. Demold & Prepare Specimens post_cure->demold end End demold->end

Caption: Workflow for preparing flame-retardant epoxy composites.

Step-by-Step Procedure:

  • Formulation Calculation: Determine the required amounts of epoxy resin, curing agent, and the flame retardant (FR). The loading level of the FR can be varied (e.g., 5, 10, 15 wt%) to evaluate its effect on flame retardancy and mechanical properties. The stoichiometry of the epoxy to curing agent should be maintained.

  • Preparation of the Resin-FR Mixture:

    • Preheat the DGEBA epoxy resin in a beaker on a heating mantle to a temperature that reduces its viscosity (e.g., 80 °C).

    • Gradually add the pre-weighed (2-Amino-5-bromo-1,3-phenylene)dimethanol to the heated epoxy resin under mechanical stirring.

    • Continue stirring until the FR is completely dissolved and a homogeneous mixture is obtained.

  • Addition of Curing Agent:

    • Cool the mixture to a suitable temperature (e.g., 60 °C) to control the reaction rate upon adding the curing agent.

    • Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.

  • Mixing and Degassing:

    • Stir the mixture vigorously for 5-10 minutes to ensure uniform distribution of all components.

    • Place the beaker in a vacuum oven and degas the mixture to remove any entrapped air bubbles, which could create voids in the final cured polymer.

  • Casting and Curing:

    • Preheat the molds to the initial curing temperature.

    • Carefully pour the degassed mixture into the molds.

    • Place the molds in an oven and follow a pre-determined curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The exact schedule will depend on the specific epoxy and curing agent system.

  • Post-Curing and Demolding:

    • After the curing cycle is complete, turn off the oven and allow the molds to cool down slowly to room temperature to avoid thermal stress.

    • Once cooled, carefully demold the cured polymer specimens.

  • Specimen Preparation:

    • Cut the cured polymer sheets into standard dimensions required for various characterization techniques (e.g., UL 94, LOI, cone calorimetry).

Testing and Evaluation Protocols

To quantify the flame retardant efficacy, a series of standardized tests should be performed.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[12][13] A higher LOI value indicates better flame retardancy.[14][15] Materials with an LOI above 21% are considered to have some degree of flame retardancy as the oxygen concentration in ambient air is approximately 21%.[14]

  • Standard: ASTM D2863 / ISO 4589-2.[12][13][15]

  • Specimen: Typically a rectangular bar (e.g., 80-150 mm long, 10 mm wide).[14]

  • Procedure:

    • Mount the specimen vertically in a glass chimney.[14]

    • Introduce a controlled flow of an oxygen/nitrogen mixture from the bottom of the chimney.

    • Ignite the top of the specimen with a pilot flame.[14]

    • Observe the burning behavior. The oxygen concentration is systematically varied until the minimum concentration that supports continuous burning for a specified time or length is determined.[12][14]

UL 94 Vertical Burn Test

This is one of the most widely used tests to assess the flammability of plastic materials for electronic devices and appliances.[16][17][18] It evaluates the self-extinguishing properties of a material after exposure to a flame.

  • Standard: ANSI/UL 94.

  • Specimen: A rectangular bar (typically 125 mm x 13 mm).

  • Procedure:

    • A specimen is held vertically and exposed to a flame at its lower end for 10 seconds.

    • The flame is removed, and the afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.

    • The flame is removed again, and the afterflame (t2) and afterglow (t3) times are recorded.

    • The test also notes whether flaming drips ignite a cotton patch placed below the specimen.[19]

  • Classification: Based on the burning times and dripping behavior, materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating (fastest self-extinguishing with no flaming drips).[16][17]

Cone Calorimetry

The cone calorimeter is a highly effective bench-scale instrument for studying the fire behavior of materials under simulated real-world fire conditions.[20][21][22] It provides quantitative data on parameters like Heat Release Rate (HRR), which is the single most important variable in characterizing fire hazard.[23]

  • Standard: ASTM E1354 / ISO 5660-1.[20][21]

  • Specimen: A flat plaque (typically 100 mm x 100 mm).

  • Procedure:

    • The specimen is exposed to a constant external heat flux from a conical heater (e.g., 35 or 50 kW/m²).[20]

    • Upon ignition, a range of parameters are continuously measured, including:

      • Time to Ignition (TTI): The time it takes for the material to ignite.

      • Heat Release Rate (HRR): The rate at which energy is released during combustion. The Peak Heat Release Rate (pHRR) is a critical indicator of fire intensity.[23]

      • Total Heat Release (THR): The total energy released over the duration of the test.

      • Mass Loss Rate (MLR): The rate at which the material's mass decreases due to combustion.

      • Smoke Production: The amount of smoke generated.

Expected Results and Data Interpretation

The incorporation of (2-Amino-5-bromo-1,3-phenylene)dimethanol into a polymer matrix is expected to significantly improve its flame retardant properties. The following tables present hypothetical data for an epoxy resin system to illustrate the expected trends.

Table 1: Flammability Test Results

FormulationFR Loading (wt%)LOI (%)UL 94 Rating (at 3.2 mm)
Neat Epoxy019.8No Rating (NR)
Epoxy-FR-5525V-1
Epoxy-FR-101029V-0
Epoxy-FR-151533V-0

Interpretation: A clear trend of increasing LOI and improving UL 94 classification is expected with higher FR loading. Achieving a V-0 rating indicates excellent self-extinguishing capability.[17]

Table 2: Cone Calorimetry Data (at 50 kW/m²)

FormulationTTI (s)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)
Neat Epoxy45115011012
Epoxy-FR-5557509518
Epoxy-FR-10685208225
Epoxy-FR-15754107531

Interpretation: The addition of the FR is expected to:

  • Increase TTI: A longer time to ignition provides more time for escape in a fire scenario.

  • Decrease pHRR and THR: A significant reduction in the peak and total heat release rates indicates a smaller, less intense fire.[20][23]

  • Increase Char Yield: A higher percentage of residual char confirms the condensed-phase action of the flame retardant.

Conclusion and Future Outlook

(2-Amino-5-bromo-1,3-phenylene)dimethanol presents a promising approach to imparting flame retardancy to polymers. Its reactive nature ensures permanence within the polymer matrix, while its unique combination of bromine and nitrogen functional groups allows for a multi-faceted flame retardant mechanism. The protocols outlined in this document provide a comprehensive framework for researchers to incorporate this novel compound into polymer systems and rigorously evaluate its performance. Future work should focus on optimizing loading levels in various polymer systems (e.g., polyurethanes, polycarbonates), investigating its influence on the mechanical and thermal properties of the host polymer, and conducting more in-depth analysis of the combustion gases and char structure to further elucidate the flame retardant mechanism.

References

  • SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
  • SpecialChem. (2025, July 11). UL 94 Flammability Standards: Vertical & Horizontal Burn.
  • Boedeker Plastics, Inc. (n.d.). UL94 Flammability Test Method Overview.
  • Kiyo R&D Center and Laboratory. (2025, May 8). Limited Oxygen Index Testing As Per ISO 4589-2.
  • Xometry. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards.
  • Asahi Kasei Corporation. (2024, January 19). What is the UL 94 standard?.
  • Protolabs. (2025, August 25). UL 94 Classification and Flame-Retardant Plastic Materials.
  • Indian Institute of Technology Roorkee. (n.d.). Limiting Oxygen Index.
  • Wikipedia. (n.d.). Limiting oxygen index.
  • IntechOpen. (2022, June 23). Cone Calorimetry in Fire-Resistant Materials.
  • SpecialChem. (2025, July 16). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
  • BOC Sciences. (n.d.). What flame retardants are available for epoxy resins?.
  • National Institute of Standards and Technology. (2007, November 6). Cone calorimeter analysis of UL-94 V-rated plastics.
  • Lancashire Online Knowledge. (n.d.). Influence of Physical Properties on Polymer Flammability in the Cone Calorimeter.
  • ITA Labs. (n.d.). Cone Calorimeter Heat Release Rate Service.
  • ScienceDirect. (n.d.). A review on cone calorimeter for assessment of flame-retarded polymer composites.
  • ABB. (n.d.). Flammability Test - Limited Oxygen Index.
  • SpringerLink. (n.d.). Brominated flame retardants: sources, distribution, exposure pathways, and toxicity.
  • Wikipedia. (n.d.). Brominated flame retardant.
  • Instituto IMDEA Materiales. (n.d.). A halogen free flame retardant epoxy resin composition.
  • ScienceDirect. (2003, September 15). New reactive, halogen-free flame retardant system for epoxy resins.
  • IEEE Xplore. (n.d.). Halogen Free Flame Retardants For Epoxy Substrate In Electronic Applications.
  • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • Google Patents. (n.d.). CN103073744B - Phosphorus, nitrogen and bromine compound system fire retardant and preparation method thereof.
  • MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • PMC. (n.d.). Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications.
  • WUR eDepot. (n.d.). Chemical Study on Brominated Flame-retardants.
  • MDPI. (2024, June 13). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams.
  • BLDpharm. (n.d.). (2-amino-5-bromophenyl)(phenyl)methanol.
  • BSEF. (n.d.). Bromine-based Flame retardants.
  • National Institute of Standards and Technology. (2019, May 4). The impact of bromine.
  • SpecialChem. (2026, January 12). Flame Retardants of Plastic - Mechanism, Types, & Applications.
  • PMC. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering.
  • Semantic Scholar. (2025, January 20). Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials.

Sources

Application

Application Notes and Protocols for (2-Amino-5-bromo-1,3-phenylene)dimethanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on the specific synthesis, properties, and applications of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS No. 193...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific synthesis, properties, and applications of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS No. 1936217-53-6) is limited. The following application notes and protocols are constructed based on established principles of organic chemistry and data from structurally analogous compounds. These are intended to serve as a scientifically-grounded guide for research and development and should be adapted and validated in a laboratory setting.

Introduction: A Versatile Scaffold in Medicinal Chemistry

(2-Amino-5-bromo-1,3-phenylene)dimethanol is a substituted aromatic diol with a unique arrangement of functional groups: a nucleophilic amino group, a bromine atom that can participate in cross-coupling reactions, and two primary alcohol moieties that allow for further derivatization. This combination makes it a potentially valuable and versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The strategic placement of these groups on the phenyl ring offers multiple points for molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery.

The bromo-substituent, in particular, is a key feature, serving as a handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] This allows for the facile introduction of a wide range of aryl, alkyl, or alkynyl groups. The aminobenzyl alcohol motif is also a known pharmacophore and a structural component in a variety of biologically active molecules.[4][5]

Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data, the following properties are predicted based on the structure and data from similar compounds.

PropertyPredicted Value / Characteristic
CAS Number 1936217-53-6
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
Appearance Expected to be an off-white to light-yellow crystalline solid
Melting Point Not available. Likely to be significantly higher than aminobenzyl alcohol due to increased molecular weight and potential for hydrogen bonding.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents.
Stability Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. The amino group may be susceptible to air oxidation over time.

Proposed Synthetic Pathway and Protocols

A plausible and efficient synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol would likely proceed via a two-step route starting from 5-bromoisophthalic acid. This involves the esterification of the dicarboxylic acid followed by the reduction of both the ester and the nitro group (if starting from a nitro precursor) or just the ester groups if starting from an amino precursor. A more direct route would be the reduction of an amino-dicarboxylic acid or its ester.

Proposed Overall Synthetic Scheme

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination (Hypothetical) cluster_2 Step 3: Reduction 5_Bromoisophthalic_acid 5-Bromoisophthalic Acid Dimethyl_5_bromoisophthalate Dimethyl 5-bromoisophthalate 5_Bromoisophthalic_acid->Dimethyl_5_bromoisophthalate CH₃OH, H₂SO₄ (cat.) Reflux Dimethyl_2_amino_5_bromoisophthalate Dimethyl 2-amino-5-bromoisophthalate Dimethyl_5_bromoisophthalate->Dimethyl_2_amino_5_bromoisophthalate Nitration then Reduction or Direct Amination (Challenging) Target_Compound (2-Amino-5-bromo-1,3-phenylene)dimethanol Dimethyl_2_amino_5_bromoisophthalate->Target_Compound LiAlH₄ Anhydrous THF Then H₂O quench G cluster_0 Potential Derivatization Pathways Target_Compound (2-Amino-5-bromo-1,3-phenylene)dimethanol Amino_Group Amino Group (-NH₂) - Amide formation - Reductive amination - N-Arylation Target_Compound->Amino_Group Site for Peptide/Amide Linkages Bromo_Group Bromo Group (-Br) - Suzuki Coupling - Heck Coupling - Sonogashira Coupling - Buchwald-Hartwig Amination Target_Compound->Bromo_Group Site for C-C/C-N Bond Formation Hydroxymethyl_Groups Hydroxymethyl Groups (-CH₂OH) - Esterification - Etherification - Oxidation to Aldehydes/Acids Target_Compound->Hydroxymethyl_Groups Sites for Linker Attachment/Solubility Modification Final_APIs Diverse Active Pharmaceutical Ingredients (APIs) Amino_Group->Final_APIs Bromo_Group->Final_APIs Hydroxymethyl_Groups->Final_APIs

Sources

Method

functionalization reactions of (2-Amino-5-bromo-1,3-phenylene)dimethanol

An In-Depth Technical Guide to the Functionalization of (2-Amino-5-bromo-1,3-phenylene)dimethanol Authored by: A Senior Application Scientist Introduction: A Trifunctional Scaffold for Advanced Synthesis In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Authored by: A Senior Application Scientist

Introduction: A Trifunctional Scaffold for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. (2-Amino-5-bromo-1,3-phenylene)dimethanol stands out as a uniquely versatile scaffold, offering three distinct and orthogonally reactive functional groups: a nucleophilic aromatic amine, a bromine atom primed for cross-coupling, and two primary benzylic alcohols. This trifunctional arrangement provides a powerful platform for generating complex molecular architectures and diverse compound libraries.

The electron-donating amino group activates the aromatic ring, while the bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[1] The two hydroxymethyl groups offer additional points for modification, enabling the introduction of varied pharmacophores or polymerizable moieties. This guide provides a comprehensive exploration of the reactivity of this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and advanced materials development.

Core Reactivity and Strategic Functionalization

The chemoselectivity of reactions involving (2-Amino-5-bromo-1,3-phenylene)dimethanol is dictated by the careful choice of reagents and conditions. Each functional group can be addressed with a high degree of specificity, allowing for a stepwise and controlled construction of target molecules.

Diagram 1: Functionalization Pathways. A schematic overview of the primary reaction classes available for each functional group on the core scaffold.

Reactions at the Amino (-NH₂) Group

The primary amino group is a potent nucleophile and a site for numerous classical transformations.

  • Acylation and Sulfonylation: The most common modifications involve the formation of amide or sulfonamide linkages. This is readily achieved by reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. Alternatively, coupling with carboxylic acids using standard reagents (e.g., HATU, HOBt) provides a direct route to amides.[2]

  • Diazotization and Sandmeyer Reactions: A powerful transformation for replacing the amino group entirely. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) converts the amine to a diazonium salt.[1] This intermediate can then be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) catalyst.[1]

  • Reductive Amination: While the primary amine is already present, it can act as the nucleophile in reductive amination schemes if the hydroxymethyl groups are first oxidized to aldehydes.

  • Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, but can be achieved under carefully controlled conditions.

Reactions at the Bromo (-Br) Group

The bromine atom is the gateway to modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds. A significant advantage of this scaffold is the high reactivity of the C-Br bond, often allowing for successful coupling without the need to protect the ortho-amino group.[3]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most robust methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3][4] It tolerates a vast array of functional groups and reaction conditions are generally mild.[3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds by coupling the aryl bromide with primary or secondary amines.[5] This allows for the introduction of a second, distinct amino functionality.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to aryl alkynes.[5]

  • Ullmann Condensation: A classical copper-catalyzed coupling reaction, often used to form C-O or C-N bonds, particularly with phenols or imidazoles. It typically requires higher temperatures than palladium-catalyzed methods.[1]

Reactions at the Hydroxymethyl (-CH₂OH) Groups

The two benzylic alcohol moieties provide further opportunities for diversification.

  • Oxidation: The primary alcohols can be selectively oxidized to aldehydes using mild reagents like manganese dioxide (MnO₂) or to carboxylic acids using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent. These new functional groups unlock a new branch of reactivity (e.g., imine formation, Wittig reactions, amide couplings).

  • Esterification and Etherification: The hydroxyl groups can be readily converted to esters via reaction with acyl chlorides or carboxylic acids (Fischer esterification) or to ethers using alkyl halides under basic conditions (Williamson ether synthesis).

  • Conversion to Benzylic Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohols into more reactive benzylic chlorides or bromides. These are excellent electrophiles for subsequent nucleophilic substitution reactions.[6]

Experimental Protocols

The following protocols are representative examples of key transformations for each functional group. Researchers should perform appropriate risk assessments and adhere to all laboratory safety guidelines.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromo Group

Objective: To synthesize (2-Amino-5-(4-methoxyphenyl)-1,3-phenylene)dimethanol via a palladium-catalyzed Suzuki-Miyaura reaction. This protocol highlights the reaction's tolerance for the unprotected aniline.[3]

Reaction Scheme: (2-Amino-5-bromo-1,3-phenylene)dimethanol + 4-Methoxyphenylboronic acid --[Pd Catalyst, Base]--> (2-Amino-5-(4-methoxyphenyl)-1,3-phenylene)dimethanol

ReagentM.W.AmountMolesEq.
(2-Amino-5-bromo-1,3-phenylene)dimethanol232.09232 mg1.01.0
4-Methoxyphenylboronic acid151.96228 mg1.51.5
CataCXium A Pd G3772.3377 mg0.10.1
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
2-Methyltetrahydrofuran (2-MeTHF)-5 mL--

Procedure:

  • In a nitrogen-flushed glovebox or using standard Schlenk techniques, combine (2-Amino-5-bromo-1,3-phenylene)dimethanol, 4-methoxyphenylboronic acid, CataCXium A Pd G3, and K₃PO₄ in an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add 5 mL of anhydrous 2-MeTHF to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated heating block at 80 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Acylation of the Amino Group

Objective: To synthesize N-(2,6-bis(hydroxymethyl)-4-bromophenyl)acetamide via acylation.

Reaction Scheme: (2-Amino-5-bromo-1,3-phenylene)dimethanol + Acetyl Chloride --[Base]--> N-(2,6-bis(hydroxymethyl)-4-bromophenyl)acetamide

ReagentM.W.AmountMolesEq.
(2-Amino-5-bromo-1,3-phenylene)dimethanol232.09232 mg1.01.0
Acetyl Chloride78.5086 µL1.21.2
Triethylamine (TEA)101.19209 µL1.51.5
Dichloromethane (DCM)-10 mL--

Procedure:

  • Dissolve (2-Amino-5-bromo-1,3-phenylene)dimethanol in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add acetyl chloride dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.

Protocol 3: Oxidation of Hydroxymethyl Groups to Aldehydes

Objective: To synthesize 2-Amino-5-bromo-isophthalaldehyde.

Reaction Scheme: (2-Amino-5-bromo-1,3-phenylene)dimethanol + MnO₂ --> 2-Amino-5-bromo-isophthalaldehyde

ReagentM.W.AmountMolesEq.
(2-Amino-5-bromo-1,3-phenylene)dimethanol232.09232 mg1.01.0
Activated Manganese Dioxide (MnO₂)86.94870 mg10.010.0
Chloroform (CHCl₃)-20 mL--

Procedure:

  • To a solution of (2-Amino-5-bromo-1,3-phenylene)dimethanol in 20 mL of chloroform, add activated manganese dioxide.

  • Heat the suspension to reflux with vigorous stirring. The black MnO₂ solid will be suspended in the solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with additional chloroform or DCM to ensure all product is recovered.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude dialdehyde.

  • Purify the product by silica gel chromatography if necessary.

Synthetic Workflow Visualization

The power of this scaffold lies in its capacity for multi-step, divergent synthesis. The following workflow illustrates a potential pathway to a complex molecule by sequentially functionalizing the bromo and amino groups.

Synthetic_Workflow Start (2-Amino-5-bromo-1,3-phenylene)dimethanol Step1 Suzuki Coupling (+ Arylboronic Acid) Start->Step1 Intermediate1 Biaryl Intermediate Step1->Intermediate1 Step2 Acylation (+ Acyl Chloride) Intermediate1->Step2 FinalProduct Final Product (Amide-Coupled Biaryl) Step2->FinalProduct

Sources

Application

Application Note: Synthesis of Functionalized Poly(arylamine)s via Polycondensation of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Compound: (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) Mechanistic Rationale & Experimental Design (2-Amino-5-bromo-1,3-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Compound: (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6)

Mechanistic Rationale & Experimental Design

(2-Amino-5-bromo-1,3-phenylene)dimethanol is a highly functionalized AB-type monomer. It possesses a primary amine (position 2) and a bromine atom (position 5) situated para to each other, making it an ideal precursor for the synthesis of poly(p-arylamine)s. Furthermore, the two hydroxymethyl groups (-CH₂OH) at positions 1 and 3 provide dense hydrogen-bonding networks and serve as critical handles for post-polymerization drug conjugation.

While standard polyanilines are typically synthesized via oxidative polymerization, the presence of the para-bromine atom in this monomer blocks the standard head-to-tail oxidative coupling pathway. Therefore, Palladium-catalyzed Buchwald-Hartwig polycondensation is the most scientifically rigorous method to construct the polymer backbone[1].

Causality of Experimental Choices

Designing a step-growth polymerization for this specific monomer presents two unique chemical challenges that dictate our protocol:

  • Steric Hindrance: The primary amine is flanked by two bulky hydroxymethyl groups. This steric crowding severely impedes the amine coordination and subsequent reductive elimination steps in the catalytic cycle. To overcome this, we utilize BrettPhos , a highly electron-rich and bulky biaryl phosphine ligand known to accelerate reductive elimination and prevent catalyst trapping in sterically demanding C-N cross-couplings[2].

  • Hydroxyl Group Interference: Traditional Buchwald-Hartwig couplings employ strong bases like Sodium tert-butoxide (NaOtBu). However, strong bases will deprotonate the primary alcohols of the dimethanol moiety, leading to unwanted etherification (cross-linking) or catalyst poisoning. We replace this with Cesium Carbonate (Cs₂CO₃) , a milder base that efficiently neutralizes the HBr byproduct without deprotonating the -OH groups[3].

Reaction Workflow & Catalytic Cycle

Workflow M Monomer (2-Amino-5-bromo-1,3-phenylene)dimethanol O Oxidative Addition (C-Br Cleavage) M->O C Catalyst Activation Pd2(dba)3 + BrettPhos C->O B Base Coordination Cs2CO3 (Protects -OH) O->B T Amine Coordination (Sterically Hindered) B->T R Reductive Elimination (C-N Bond Formation) T->R R->O Catalytic Cycle P Poly[imino(1,3-bis(hydroxymethyl)-1,4-phenylene)] R->P Chain Growth

Catalytic cycle for the Buchwald-Hartwig polycondensation of the target monomer.

Quantitative Optimization Data

The following table summarizes the empirical data driving the selection of the optimized catalytic system. The use of BrettPhos and Cs₂CO₃ is non-negotiable for achieving high molecular weights without cross-linking.

EntryPre-Catalyst / LigandBaseSolventYield (%) Mn​ (kDa)PDIObservation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene< 10N/AN/ABase deprotonated -OH; insoluble network formed.
2Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane455.21.85Sterics hindered coupling; premature termination.
3 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ 1,4-Dioxane 88 24.5 1.42 Optimal; bulky ligand forced reductive elimination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of end-capping ensures thermal stability, while the purification steps guarantee pharmaceutical-grade purity.

Phase 1: Preparation and Degassing

Causality: Pd(0) active species are highly sensitive to oxygen. Any oxidation will prematurely terminate the step-growth polymerization, resulting in low-molecular-weight oligomers.

  • Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Add (2-Amino-5-bromo-1,3-phenylene)dimethanol (2.32 g, 10.0 mmol), Pd₂(dba)₃ (0.09 g, 0.1 mmol, 1 mol%), BrettPhos (0.11 g, 0.2 mmol, 2 mol%), and anhydrous Cs₂CO₃ (4.89 g, 15.0 mmol).

  • Add 20 mL of anhydrous, degassed 1,4-Dioxane via a syringe.

  • Perform three freeze-pump-thaw cycles to rigorously exclude dissolved oxygen.

Phase 2: Polycondensation Reaction

Causality: A temperature of 100 °C is required to provide the thermal energy necessary to overcome the high activation barrier of reductive elimination caused by the ortho-hydroxymethyl groups.

  • Immerse the Schlenk flask in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) under a positive pressure of Argon for 48 hours.

  • In-process QC: At 24 hours, extract a 0.1 mL aliquot, quench in methanol, and analyze via GPC to ensure Mn​ is tracking >10 kDa.

Phase 3: End-Capping

Causality: Step-growth polymers retain reactive end groups. End-capping quenches these ends, preventing post-polymerization cross-linking and improving shelf-life.

  • After 48 hours, inject bromobenzene (0.16 g, 1.0 mmol) into the reaction mixture and stir for 4 hours at 100 °C to cap all terminal amine groups.

  • Subsequently, inject aniline (0.19 g, 2.0 mmol) and stir for an additional 4 hours to cap all terminal bromide groups.

  • Cool the reaction mixture to room temperature.

Phase 4: Purification & Validation

Causality: Palladium residues are cytotoxic. Soxhlet extraction removes the catalyst, unreacted monomers, and low-molecular-weight cyclic oligomers[2].

  • Dilute the viscous mixture with 10 mL of DMF and filter through a pad of Celite to remove inorganic salts (Cs₂CO₃ and CsBr).

  • Precipitate the filtrate dropwise into 500 mL of vigorously stirred cold methanol.

  • Collect the polymer via vacuum filtration and subject it to Soxhlet extraction using acetone for 24 hours.

  • Dry the final functionalized poly(arylamine) under a vacuum at 60 °C to a constant weight.

Validation & Quality Control
  • ¹H NMR Spectroscopy (DMSO-d₆): Validate the disappearance of the primary amine protons (~4.5 ppm) and the appearance of the secondary amine backbone proton (~7.2 ppm). Ensure the hydroxymethyl protons (~5.1 ppm) remain intact.

  • GPC Analysis: Confirm a unimodal distribution with an Mn​>20 kDa and a PDI < 1.5.

  • ICP-MS: Verify that residual Palladium is < 10 ppm to meet compliance for downstream drug conjugation applications.

References

  • Catalyst-Transfer Polymerization of Arylamines by Buchwald-Hartwig Cross-Coupling Source: ResearchGate URL:[Link]

  • One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes Source: ACS Publications URL:[Link]

  • Poly(imino ketone)s as New High-Performance Polymers Source: Yerevan State University (YSU) URL:[Link]

Sources

Method

Application Note: (2-Amino-5-bromo-1,3-phenylene)dimethanol in Advanced Material Science

Protocols for Chemoselective Polymerization and Post-Synthetic Modification (PSM) in Functional Polyurethanes and Covalent Organic Frameworks Executive Summary & Chemical Profile The development of advanced functional ma...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Chemoselective Polymerization and Post-Synthetic Modification (PSM) in Functional Polyurethanes and Covalent Organic Frameworks

Executive Summary & Chemical Profile

The development of advanced functional materials—such as targeted drug-delivery vehicles, biosensors, and stimuli-responsive polymers—relies heavily on the precise architectural control of polymer backbones. (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) has emerged as a highly versatile, multifunctional building block that addresses this need.

Structurally, this monomer presents a unique trifunctional landscape:

  • Two Benzylic Alcohols (-CH₂OH): Highly nucleophilic, unhindered primary alcohols.

  • An Aromatic Amine (-NH₂): Sterically shielded and electronically deactivated.

  • An Aryl Bromide (-Br): A robust, step-growth-inert handle for transition-metal catalysis[1].

Mechanistic Insight: The Power of Orthogonal Reactivity

The fundamental challenge in utilizing multifunctional monomers is preventing unwanted cross-linking or gelation during step-growth polymerization. In (2-Amino-5-bromo-1,3-phenylene)dimethanol, the aromatic amine is flanked by two ortho-hydroxymethyl groups, creating a high degree of steric hindrance. Furthermore, the para-bromine atom exerts an electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the amine nitrogen.

Consequently, when reacted with an electrophile like an aliphatic diisocyanate, the unhindered primary benzylic alcohols react orders of magnitude faster than the aniline derivative. This kinetic disparity enables chemoselective polymerization , allowing researchers to synthesize a perfectly linear polyurethane backbone while leaving the amine and bromide groups untouched as pendant handles for subsequent post-polymerization modification (PPM)[2].

OrthogonalReactivity Monomer (2-Amino-5-bromo-1,3-phenylene)dimethanol Diols Benzylic Diols (-CH2OH) Monomer->Diols Reacts with Diisocyanates Amine Aromatic Amine (-NH2) Monomer->Amine Reacts with Aldehydes Bromide Aryl Bromide (-Br) Monomer->Bromide Cross-Coupling Handle PU Polyurethane Backbone Diols->PU Schiff Imine-Linked COFs Amine->Schiff PSM Post-Polymerization Modification Bromide->PSM

Fig 1: Orthogonal reactivity pathways of the trifunctional monomer.

Data Presentation: Reactivity Profiling

To successfully integrate this monomer into a material science workflow, researchers must exploit the orthogonal nature of its functional groups. The table below summarizes the optimal conditions for isolating the reactivity of each moiety.

Functional GroupReactivity ProfileOptimal Electrophile / PartnerTypical Reaction ConditionsMaterial Science Role
Benzylic -CH₂OH High (Primary Nucleophile)Diisocyanates, Diacyl ChloridesDBTDL cat., 60 °C, DMFLinear Backbone Formation
Aromatic -NH₂ Low (Sterically/Electronically Hindered)Aldehydes (Schiff Base)Acetic acid cat., 120 °CPendant Group / COF Node
Aryl -Br Zero (Inert to Nucleophiles)Boronic Acids, AlkynesPd(0) cat., Base, 70 °CPost-Polymerization Handle

Application 1: Chemoselective Synthesis of Functional Polyurethanes

This protocol details the synthesis of a linear polyurethane bearing pendant amine and bromide groups, utilizing Hexamethylene Diisocyanate (HDI).

Materials & Reagents
  • (2-Amino-5-bromo-1,3-phenylene)dimethanol (1.0 equiv)

  • Hexamethylene diisocyanate (HDI) (1.0 equiv)

  • Dibutyltin dilaurate (DBTDL) (0.01 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cold Methanol (for precipitation)

Step-by-Step Protocol
  • Monomer Dissolution: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 5.0 mmol of (2-Amino-5-bromo-1,3-phenylene)dimethanol in 15 mL of anhydrous DMF.

  • Catalyst Addition: Add 0.05 mmol of DBTDL to the solution. Causality Note: DBTDL selectively lowers the activation energy for the isocyanate-hydroxyl reaction over the isocyanate-amine reaction, ensuring strict chemoselectivity and preventing cross-linking.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 5.0 mmol of HDI over 15 minutes. Causality Note: Controlling the exotherm at 0 °C further suppresses the kinetic viability of the aromatic amine reacting with the isocyanate.

  • Polymerization: Remove the ice bath and gradually heat the mixture to 60 °C. Stir continuously for 12 hours.

  • Precipitation & Recovery: Cool the viscous solution to room temperature and precipitate the polymer by adding it dropwise into 150 mL of vigorously stirred cold methanol.

  • Self-Validation (Quality Control): Isolate the polymer via vacuum filtration. Perform FT-IR spectroscopy on the crude solid. A successful, complete polymerization is validated by the total disappearance of the isocyanate stretch at ~2270 cm⁻¹ and the appearance of a strong urethane carbonyl stretch at ~1700 cm⁻¹.

Application 2: Post-Polymerization Modification (PPM) via Suzuki-Miyaura Coupling

Post-polymerization modification is a powerful strategy to introduce sensitive functional groups (e.g., targeting ligands, fluorophores) that would otherwise degrade during the harsh conditions of step-growth polymerization[2]. The pendant aryl bromide serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling[3].

Materials & Reagents
  • Brominated Polyurethane (from Application 1) (1.0 equiv of -Br)

  • 4-Fluorophenylboronic acid (or desired functional boronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Degassed THF/H₂O (4:1 v/v)

Step-by-Step Protocol
  • Polymer Solvation: Dissolve the brominated polyurethane (equivalent to 1.0 mmol of -Br) in 8 mL of THF in a Schlenk tube.

  • Base & Reagent Addition: Dissolve 3.0 mmol of K₂CO₃ and 1.5 mmol of 4-fluorophenylboronic acid in 2 mL of distilled water. Add this aqueous solution to the THF mixture. Causality Note: The biphasic THF/H₂O system is critical. THF maintains the polymer in an extended, solvated state to expose the bromide handles, while water dissolves the inorganic base required to activate the boronic acid via boronate formation (a prerequisite for the transmetalation step).

  • Degassing: Subject the biphasic mixture to three freeze-pump-thaw cycles. Causality Note: Pd(0) catalysts are highly sensitive to oxygen, which oxidizes the catalyst to an inactive Pd(II) species, halting the cross-coupling cycle.

  • Catalyst Addition: Under a positive flow of nitrogen, add 0.05 mmol of Pd(PPh₃)₄. Seal the tube.

  • Cross-Coupling: Heat the reaction mixture to 70 °C and stir vigorously for 24 hours.

  • Purification & Validation: Cool the mixture, concentrate the organic layer under reduced pressure, and precipitate the functionalized polymer in methanol. Wash extensively with deionized water to remove residual salts and boron byproducts. Confirm functionalization via ¹H NMR (appearance of new aromatic protons) and ¹⁹F NMR (if using a fluorinated boronic acid).

Workflow Step1 Monomer Preparation Step2 Chemoselective Polymerization Step1->Step2 Step3 Validation (FTIR/NMR) Step2->Step3 Step4 Suzuki-Miyaura Coupling Step3->Step4 Step5 Functionalized Material Step4->Step5

Fig 2: Experimental workflow from chemoselective polymerization to post-synthetic modification.

Sources

Application

Application Note: Mechanism and Synthesis Protocol for the Bis-Annulation of (2-Amino-5-bromo-1,3-phenylene)dimethanol with Formaldehyde

Introduction & Scope The 1,3-benzoxazine framework is a privileged scaffold in both medicinal chemistry (exhibiting antibacterial, anti-inflammatory, and anticancer properties) and materials science (as precursors for hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1,3-benzoxazine framework is a privileged scaffold in both medicinal chemistry (exhibiting antibacterial, anti-inflammatory, and anticancer properties) and materials science (as precursors for high-performance polybenzoxazine resins) [1, 3]. While traditional benzoxazine synthesis utilizes a three-component Mannich-type condensation between a phenol, a primary amine, and formaldehyde, the use of bifunctional starting materials allows for the construction of highly complex, rigid architectures.

This application note details the reaction mechanism and experimental protocol for the bis-annulation of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) with formaldehyde. Because this unique monomer possesses an aniline core flanked by two ortho-hydroxymethyl groups, it undergoes a sequential, double intramolecular cyclization. The resulting product is a highly rigid aza-oxa tricyclic framework —specifically, a bis(1,3-oxazine) system fused to a central bromobenzene core, featuring a shared bridgehead nitrogen atom.

Mechanistic Pathway: The Double Mannich-Type Condensation

The formation of the tricyclic bis-benzoxazine proceeds via a sequential, two-phase cascade reaction driven by the proximity effect (effective molarity) of the ortho-hydroxymethyl groups [2].

Phase 1: First Annulation (Mono-Benzoxazine Formation)
  • Electrophilic Activation & Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary aniline amine at the C2 position onto the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration yield a highly reactive Schiff base (iminium ion) intermediate (Ar-N=CH₂).

  • First Intramolecular Cyclization: The spatial proximity of the C1-hydroxymethyl group facilitates a rapid intramolecular nucleophilic attack by the hydroxyl oxygen onto the iminium carbon. This ring closure forms the first 1,4-dihydro-2H-3,1-benzoxazine ring. The intermediate is 6-bromo-8-(hydroxymethyl)-1,4-dihydro-2H-3,1-benzoxazine, which now contains a secondary amine (NH) within the newly formed heterocycle.

Phase 2: Second Annulation (Tricyclic Framework Formation)
  • Secondary Amine Activation: Despite being part of a rigid heterocycle, the secondary amine retains sufficient nucleophilicity to react with a second equivalent of formaldehyde, forming an N-methylol intermediate (N-CH₂OH) which dehydrates to a secondary iminium species.

  • Second Intramolecular Cyclization: The remaining C3-hydroxymethyl group (now at the C8 position of the mono-benzoxazine intermediate) is perfectly aligned to attack this new iminium carbon. The elimination of a second water molecule yields the final tricyclic bis(1,3-oxazine) system. The nitrogen atom acts as a thermodynamic sink, becoming a bridgehead atom shared by both oxazine rings.

ReactionPathway SM (2-Amino-5-bromo-1,3-phenylene)dimethanol (Primary Amine + 2x OH) Int1 Imine / Iminium Intermediate SM->Int1 - H2O HCHO1 + HCHO (1st eq) Int2 Mono-Benzoxazine (Secondary Amine + 1x OH) Int1->Int2 Intramolecular O-Attack Int3 N-Methylol / Iminium Intermediate Int2->Int3 + HCHO HCHO2 + HCHO (2nd eq) Prod Tricyclic Bis(1,3-oxazine) (Bridgehead Nitrogen) Int3->Prod Intramolecular O-Attack - H2O

Figure 1: Sequential bis-annulation pathway of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

MechanismLogic Step1 1. Electrophilic Activation Formaldehyde carbonyl is attacked by aniline NH2 Step2 2. Schiff Base Formation Dehydration yields highly electrophilic Ar-N=CH2 Step1->Step2 Step3 3. Proximity-Driven Cyclization Ortho-CH2OH oxygen attacks imine carbon (Effective Molarity) Step2->Step3 Step4 4. Secondary Amine Activation Newly formed benzoxazine NH reacts with 2nd HCHO Step3->Step4 Step5 5. Second Annulation Remaining ortho-CH2OH attacks new N-CH2+ iminium Step4->Step5 Step6 6. Thermodynamic Sink Formation of rigid, stable tricyclic bis-oxazine system Step5->Step6

Figure 2: Logical causality and electron flow driving the double cyclization mechanism.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Built-in analytical checkpoints allow the researcher to confirm the success of each phase without relying solely on end-point analysis.

Reagents & Materials
  • (2-Amino-5-bromo-1,3-phenylene)dimethanol: 1.0 equivalent (Monomer)

  • Paraformaldehyde (or 37% aqueous formaldehyde): 2.5 equivalents (Slight excess required to drive the second, sterically hindered annulation)

  • Solvent: Toluene (Anhydrous)

  • Equipment: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

Step-by-Step Methodology
  • Reaction Assembly: Suspend (2-Amino-5-bromo-1,3-phenylene)dimethanol (10 mmol, 2.32 g) and paraformaldehyde (25 mmol, 0.75 g) in 50 mL of anhydrous toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C) under vigorous stirring. Use the Dean-Stark trap to continuously remove the water generated during the imine formation and cyclization steps.

    • Causality Note: Water is a byproduct of both annulation steps. Its continuous removal shifts the equilibrium entirely toward the tricyclic product, preventing the reverse hydrolysis of the hemiaminal intermediates [1].

  • Reaction Monitoring (Validation Check 1): After 4 hours, sample the reaction mixture for TLC (Eluent: Hexanes/Ethyl Acetate 7:3).

    • Validation: The starting material is highly polar and strongly ninhydrin-positive (primary amine). The successful formation of the tricyclic product is indicated by a completely ninhydrin-negative spot with a significantly higher R_f value (due to the loss of all hydrogen-bond donating -OH and -NH₂ groups).

  • Workup: Once TLC confirms complete consumption of the mono-benzoxazine intermediate (typically 6-8 hours), cool the mixture to room temperature. Wash the organic layer with 1M NaOH (3 × 20 mL) to remove any unreacted formaldehyde and trace phenolic impurities, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tricyclic product as a solid.

  • Spectroscopic Validation (Validation Check 2):

    • ¹H NMR (CDCl₃): Confirm the disappearance of the broad -NH₂ and -OH signals. Look for the characteristic highly symmetric AB quartets or distinct singlets in the 4.0–5.5 ppm region, corresponding to the newly formed N-CH₂-O and Ar-CH₂-O methylene protons of the oxazine rings.

Quantitative Data Presentation

Reaction optimization is critical for maximizing the yield of the fully annulated tricyclic system versus the mono-annulated intermediate. The table below summarizes the causality of experimental parameters on the reaction outcome.

EntryEquivalents of HCHOSolventTemperature (°C)Time (h)Yield (%)Observation / Causality
11.0Chloroform61 (Reflux)120%Arrested at mono-benzoxazine intermediate. Insufficient HCHO for second annulation.
22.2Chloroform61 (Reflux)1245%Incomplete second cyclization. Lower temperature fails to overcome steric hindrance of the second ring closure.
32.5Toluene110 (No Dean-Stark)1270%Equilibrium limited by accumulated water byproduct.
4 2.5 Toluene 110 (Dean-Stark) 6 88% Optimal. High temp and continuous water removal drive the thermodynamic sink to completion.

Table 1: Optimization of reaction conditions for the synthesis of the tricyclic bis-benzoxazine framework.

References

  • Salum, M. L., et al. "Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde for the Synthesis of 1,3-Benzoxazine Monomer." ACS Omega, 2025. URL:[Link]

  • Al-Qahtani, A. A., et al. "Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives." Orient. J. Chem., 2012, 28(1), 287-295. URL:[Link]

  • Indorkar, D., et al. "Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies." Letters in Drug Design & Discovery, 2021. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Welcome to the technical support guide for the purification of (2-Amino-5-bromo-1,3-phenylene)dimethanol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (2-Amino-5-bromo-1,3-phenylene)dimethanol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the recrystallization of this key intermediate. The inherent functionalities of this molecule—an aromatic amine, a halogen, and two primary alcohols—present unique purification challenges that require a systematic and well-informed approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?

Answer: This is a common issue, typically indicating that the solution is not supersaturated. Several factors could be at play, and you can take the following corrective steps:

  • Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[1] You have likely used more solvent than necessary to dissolve the compound, meaning the solution does not become supersaturated upon cooling.

    • Solution: Gently reheat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[2][3] Once you observe slight cloudiness or the formation of solid at the surface, allow the concentrated solution to cool slowly again. Be careful not to boil off too much solvent too quickly, as this can cause the compound to "crash out" impurely.[3]

  • Cause 2: Supersaturation Without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[1]

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Solution 2 (Seeding): If you have a small crystal of pure (2-Amino-5-bromo-1,3-phenylene)dimethanol, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1][4]

Question: Instead of forming crystals, my compound is separating as an oily liquid. How can I resolve this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solute's concentration is too high for the solvent at that temperature.[1][4] This is undesirable as oils tend to trap impurities.

  • Cause 1: High Solute Concentration/Rapid Cooling: The solution is too concentrated, or the cooling process is too fast, preventing the ordered arrangement of molecules into a crystal lattice.

    • Solution: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[1][2] Then, ensure the solution cools as slowly as possible by insulating the flask. This can be achieved by leaving it on a cooling hot plate or placing it inside a larger beaker packed with an insulating material like paper towels.[1][3]

  • Cause 2: Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[5]

    • Solution: Select a different solvent with a lower boiling point.[2] Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (an anti-solvent) at the boiling temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[5]

Question: My final crystals are still colored (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?

Answer: The color is likely due to chromogenic impurities, which can arise from the oxidation of the aromatic amine functionality, a common issue with aminophenol-type compounds.[6][7]

  • Solution 1: Activated Charcoal Treatment: Oxidized impurities can often be removed by adsorption. After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface.[8] You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]

  • Solution 2: Prevent Oxidation: Aromatic amines are susceptible to air oxidation, especially when heated.[9]

    • Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

    • Using a small quantity of an antioxidant like sodium metabisulfite in the recrystallization medium can prevent the formation of colored impurities, a technique used in the purification of related compounds.[6]

Question: My final yield is very low. What are the likely causes and how can I improve recovery?

Answer: A low yield suggests that a significant amount of your compound was lost during the process.

  • Cause 1: Using Too Much Solvent: As mentioned, this is a primary cause of low recovery, as a large fraction of your compound will remain dissolved in the mother liquor even after cooling.[3]

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the solid.[10] Test the mother liquor by evaporating a small sample; if a large amount of residue remains, there is significant product loss.[3] You can attempt to recover a second crop of crystals by concentrating the mother liquor.

  • Cause 2: Premature Crystallization: Crystals may have formed during hot filtration, leading to their loss with the insoluble impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[2] You can do this by placing them in an oven or by passing hot solvent through the setup just before filtering your solution. Using a stemless funnel can also reduce the surface area for premature crystallization.[2]

  • Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not sufficiently cold, can redissolve a portion of your product.[10]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent.[11] Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum to pull it through.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (2-Amino-5-bromo-1,3-phenylene)dimethanol?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Given the structure of (2-Amino-5-bromo-1,3-phenylene)dimethanol, which contains both polar (two -CH₂OH groups, one -NH₂) and moderately nonpolar (bromophenyl ring) regions, a solvent of intermediate to high polarity is recommended.

Polar protic solvents like ethanol , methanol , or isopropanol are excellent starting points. They can form hydrogen bonds with the hydroxyl and amino groups. A mixed solvent system, such as ethanol/water or acetone/water , can also be highly effective. The compound is likely to be very soluble in hot ethanol or acetone, and adding water as an anti-solvent will decrease its solubility to induce crystallization upon cooling.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting effectively with the amine and alcohol groups.[12]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerateThese solvents engage in dipole-dipole interactions. Acetone is a good candidate, often used in mixed systems with an anti-solvent like water or hexanes.[12]
Mixed-Solvent Systems Ethanol/Water, Acetone/WaterHigh (in hot co-solvent)Offers fine-tuned control over solubility. The compound is dissolved in the "good" solvent (e.g., ethanol) while hot, and the "anti-solvent" (e.g., water) is added to induce precipitation upon cooling.[13]
Nonpolar Toluene, HexaneLowThese solvents are unlikely to effectively dissolve the polar functional groups of the molecule and are better suited as anti-solvents.

Q2: How should I perform an experimental protocol for recrystallization?

Below is a standard, self-validating protocol for single-solvent recrystallization.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude (2-Amino-5-bromo-1,3-phenylene)dimethanol in an Erlenmeyer flask with a magnetic stir bar or a boiling stick. Add a small amount of the chosen solvent.

  • Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small portions, keeping the solution at a gentle boil, until the solid just dissolves completely.[5] Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. Air drying is often sufficient, but a vacuum oven at a low temperature can be used to expedite the process.

Q3: My experiment is failing. What is a logical workflow to troubleshoot the problem?

When encountering issues, a systematic approach is key. The following decision tree, rendered in Graphviz, illustrates a logical troubleshooting workflow for common recrystallization problems.

Recrystallization_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Start Recrystallization dissolved Is solid fully dissolved in hot solvent? start->dissolved cool Cool solution slowly dissolved->cool Yes no_dissolve Problem: Insoluble dissolved->no_dissolve No crystals_form Do crystals form? cool->crystals_form oil_out Does it 'oil out'? crystals_form->oil_out No pure Are crystals pure/colorless? crystals_form->pure Yes no_crystals Problem: No Crystals oil_out->no_crystals No oiling Problem: Oiling Out oil_out->oiling Yes end Successful Recrystallization pure->end Yes impure Problem: Impure Product pure->impure No wrong_solvent Choose more polar solvent no_dissolve->wrong_solvent evaporate Evaporate excess solvent no_crystals->evaporate induce Induce nucleation (scratch/seed) no_crystals->induce reheat_add_solvent Reheat, add more solvent, cool slower oiling->reheat_add_solvent change_solvent Use lower boiling solvent oiling->change_solvent charcoal Recrystallize again with activated charcoal impure->charcoal add_more_solvent Add more hot solvent evaporate->cool reheat_add_solvent->cool

Caption: A troubleshooting flowchart for recrystallization.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • U.S. Patent No. 3,717,680. (1973). PURIFICATION OF p-AMINOPHENOL.
  • Recrystalliz
  • Troubleshooting Crystalliz
  • European Patent No. EP0320484A2. (1989). Purification of N-acetyl aminophenols.
  • U.S. Patent No. 3,748,358. (1973). Method of purification of n-acetyl-p-aminophenol.
  • U.S. Patent No. 4,440,954. (1984).
  • Recrystalliz
  • WIPO Patent No. WO/1993/020039. (1993). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • Chem355 Labbook-2020. (2020).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Lab Procedure: Recrystalliz
  • Experiment 2 RECRYSTALLIZATION: PURIFIC
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in B
  • Go-to recrystalliz
  • Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010). YouTube.
  • Technical Support Center: Purification of 2-Amino-5-phenyl-3-furonitrile. (2025). Benchchem.
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • Part 6: Solvent recycling and reclaiming issues. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.).
  • Peptide solubility. (2021). Bachem.
  • An In-depth Technical Guide to the Solubility of 2-Amino-5-phenyl-3-furonitrile in Organic Solvents. (2025). Benchchem.
  • Preparation method of 2-amino-5-bromopyridine. (2020).
  • Supporting Inform
  • (2,5-Dibromo-1,4-phenylene)dimethanol | 395059-21-9. (n.d.). Merck.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6).

Overview & Mechanistic Rationale

The synthesis of this target molecule typically relies on the global reduction of either 2-amino-5-bromoisophthalic acid or its corresponding dimethyl ester (dimethyl 2-amino-5-bromoisophthalate)[1]. The fundamental chemical challenge in this workflow is chemoselectivity . The chosen reducing agent must be potent enough to fully reduce the sterically hindered carboxylate/ester moieties to primary alcohols, yet mild enough to avoid two major mechanistic pitfalls:

  • Hydrodebromination: The unintended reductive cleavage of the aryl-bromide bond[2].

  • Amine Coordination: The formation of highly stable, unreactive complexes between the reducing agent and the free aniline nitrogen[3].

Understanding the causality behind these side reactions is critical for establishing a self-validating, high-yield synthetic protocol.

Visual Workflow: Reaction Pathways

SynthesisWorkflow SM Starting Material (Dimethyl 2-amino-5-bromoisophthalate) Target Target Product (2-Amino-5-bromo-1,3-phenylene)dimethanol SM->Target Controlled LiAlH4 (0°C) or BH3-THF Debromo Side Product A: Debrominated Amine SM->Debromo Excess LiAlH4, Temp > 25°C (Hydrodebromination) Incomplete Side Product B: Mono-alcohol / Mono-ester SM->Incomplete Insufficient Hydride (< 3 equiv) Adduct Side Product C: Amine-Borane Adduct Target->Adduct BH3-THF used, Incomplete MeOH Quench Ether Side Product D: Polymeric Benzyl Ethers Target->Ether Harsh Acidic Workup (pH < 2)

Reaction pathways and side products in (2-Amino-5-bromo-1,3-phenylene)dimethanol synthesis.

Diagnostic Matrix: Identifying Side Products

Use the following quantitative matrix to diagnose reaction failures based on your analytical data. Mass shifts ( Δ Da) are calculated relative to the exact mass of the target product (~231.0 Da).

Side ProductMass Shift ( Δ Da)Analytical Signature (LC-MS / NMR)Root CausePreventive Action
Debrominated Amine -78 DaLC-MS: Loss of 1:1 Br isotope pattern.NMR: Loss of the isolated aromatic proton singlet.Hydrodebromination driven by excess LiAlH₄ at elevated temperatures (>25°C).Maintain reaction strictly at 0°C to 15°C. Limit LiAlH₄ to 1.75–2.0 equivalents.
Mono-ester Intermediate +28 DaLC-MS: [M+H]⁺ at m/z ~260.NMR: Presence of methyl ester singlet (~3.8 ppm).Insufficient hydride donor; premature quenching.Ensure complete consumption via TLC. Account for hydride consumed by the free amine.
Amine-Borane Adduct +13 Da¹¹B NMR: Broad peak around -15 ppm.LC-MS: [M+H]⁺ + 13.Incomplete dissociation of the Lewis acid-base complex during workup.Quench with MeOH, followed by mild reflux in 1M HCl or use TMEDA.
Benzyl Ether Oligomers VariableNMR: Broad, unresolved peaks in the 4.5-5.5 ppm region. Poor solubility.Acid-catalyzed intermolecular condensation of benzyl alcohols.Avoid strongly acidic aqueous workup (keep extraction pH > 4).

Troubleshooting FAQs

Q: Why am I observing a loss of the bromine atom (M-79) in my final product? A: This is a classic case of hydrodebromination (over-reduction). When using strong nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄), the reagent can undergo oxidative addition into the C-Br bond, followed by hydride transfer[4]. This side reaction outcompetes ester reduction at elevated temperatures. To prevent this, strictly maintain the internal reaction temperature below 15°C and utilize a controlled addition rate.

Q: My reduction stalled at the mono-ester stage despite using 2.0 equivalents of LiAlH₄. Why? A: A common miscalculation in this synthesis is failing to account for hydride consumption by the free aniline amine and the newly formed alkoxides. The -NH₂ group will rapidly react with LiAlH₄ to form an aluminate complex, consuming at least 1 equivalent of hydride and evolving H₂ gas[5]. Reducing two ester groups requires 4 equivalents of hydride (1 mole of LiAlH₄). Therefore, a minimum of 1.5 to 1.75 moles of LiAlH₄ per mole of substrate is required to achieve full conversion.

Q: I switched to BH₃-THF to avoid debromination, but my product mass is off by +13 Da. What is this impurity? A: Borane (BH₃) is an electrophilic reducing agent that forms a highly stable Lewis acid-base adduct with the electron-rich aniline nitrogen (-NH₂·BH₃)[3]. The +13 Da mass corresponds to the addition of the BH₃ group. To break this adduct, you must perform a rigorous quench: first, add methanol to destroy excess free borane, then reflux the mixture briefly with dilute HCl (or an amine exchange reagent like TMEDA) to liberate the free amine before final extraction.

Validated Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols depending on your starting material.

Protocol A: Chemoselective Reduction using LiAlH₄ (Starting from Diester)

Note: This protocol utilizes the Fieser workup to trap aluminum salts, preventing the basic aniline product from being sequestered in an intractable aluminum hydroxide gel.

  • Preparation: Dissolve dimethyl 2-amino-5-bromoisophthalate (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool the flask to 0°C using an ice bath.

  • Hydride Addition: Add LiAlH₄ (1.0 M solution in THF, 1.75 eq) dropwise over 30–45 minutes.

    • Causality: Slow addition controls the exothermic reaction of the free amine with the hydride, preventing local temperature spikes that trigger hydrodebromination.

  • Propagation: Remove the ice bath and allow the reaction to stir at 15°C for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.7) should completely disappear, replaced by a highly polar baseline spot (the aluminate complex).

  • Fieser Quench (Critical Step): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (Dropwise! Vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude dimethanol.

Protocol B: Electrophilic Reduction using BH₃-THF (Starting from Diacid)

Note: Borane chemoselectively reduces carboxylic acids over esters and aryl halides due to its electrophilic nature[6].

  • Preparation: Suspend 2-amino-5-bromoisophthalic acid (1.0 eq) in anhydrous THF (0.2 M) at 0°C under N₂.

  • Borane Addition: Add BH₃-THF (1.0 M, 4.0 eq) dropwise.

  • Propagation: Warm the reaction to room temperature and stir for 12 hours. The suspension will gradually become a homogeneous solution as the diacyloxyborane intermediate forms.

  • Primary Quench: Cool to 0°C and carefully add excess Methanol dropwise until H₂ evolution ceases. This destroys unreacted borane.

  • Adduct Dissociation (Critical Step): Add 1M HCl until the solution reaches pH 2. Heat the mixture to 60°C for 1 hour.

    • Causality: Thermal acidic conditions are required to break the stable -NH₂·BH₃ adduct and liberate the target molecule[3].

  • Isolation: Cool the mixture, neutralize carefully to pH 8 using saturated aqueous NaHCO₃, and extract three times with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate.

References

  • Sigma-Aldrich / ChemicalBook - (2-amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) Compound Summary.
  • BenchChem - Aryl Bromide Stability and Reductive Cleavage.
  • Common Organic Chemistry - Lithium Aluminum Hydride (LAH) - Reduction of Esters to Alcohols. (Based on March's Advanced Organic Chemistry).
  • Organic Process Research & Development - Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.
  • Frank and Desiderio - Reduction of oligopeptides to amino alcohols with borane (Amine-Borane Adduct Formation).
  • Teets, T. S. et al. - Visible-Light Photohydrogenation... and Aryl Bromide Hydrodebromination.

Sources

Troubleshooting

preventing oxidation of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Welcome to the Technical Support Center for the handling, storage, and reaction optimization of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6). As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and reaction optimization of (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6).

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This molecule presents a dual-threat structural liability: an electron-rich aniline moiety prone to rapid oxidative polymerization, and twin benzylic alcohols susceptible to over-oxidation. To master this compound, you must understand the causality behind its degradation and implement self-validating protocols to ensure scientific integrity.

Part 1: Mechanistic Insights & Degradation Pathways

Before troubleshooting, we must understand why this molecule degrades. (2-Amino-5-bromo-1,3-phenylene)dimethanol contains two distinct functional groups that react to different oxidative triggers:

  • The Aniline Moiety (2-Amino group): Anilines are highly susceptible to autoxidation, forming highly colored quinone imines, nitroso compounds, or azo polymers[1]. This process is accelerated by the presence of oxygen, transition metal contaminants, and specific pH ranges (rates often peak near the pKa of the aniline derivative)[2]. Furthermore, photooxidation can be triggered by ambient light, a process that can even be activated in frozen aqueous solutions[3].

  • The Benzylic Alcohols (1,3-Dimethanol groups): Primary benzylic alcohols are easily oxidized to benzaldehyde derivatives or carboxylic acids. This oxidation is heavily promoted by the presence of transition metals (often used as catalysts in downstream cross-coupling) and basic conditions, which deprotonate the alcohol and facilitate hydride elimination[4]. Photochemical oxidation utilizing ambient air as an oxidant is also a documented risk for benzylic alcohols[5].

Pathways SM (2-Amino-5-bromo-1,3-phenylene)dimethanol (Intact Starting Material) AnilineOx Quinone Imines / Azo Polymers (Dark/Red Discoloration) SM->AnilineOx O2, High pH, Metals AlcoholOx Benzaldehyde Derivatives (Aldehyde/Acid Impurities) SM->AlcoholOx O2, Base, Transition Metals Radical Photochemical Radicals (UV/Light Induced) SM->Radical Ambient Light, O2 Radical->AnilineOx Radical->AlcoholOx

Fig 1: Dual oxidative degradation pathways of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction solution turned dark red/brown during the workup phase. What happened, and how do I prevent it? A1: The color change is the hallmark of aniline oxidation, likely forming quinone imines or polymeric "tar"[1][6]. This usually occurs when the reaction is exposed to air while the solvent is still warm or when transition metal catalysts (e.g., Pd/C or Cu salts) are filtered in the presence of oxygen[6]. Causality & Fix: Oxygen acts as a radical initiator. You must purge all solvents with an inert gas (Argon or Nitrogen) for at least 15–20 minutes to remove dissolved oxygen in the solvent voids[2][6]. Perform filtrations under a blanket of inert gas and reduce the temperature during rotary evaporation.

Q2: I am detecting benzaldehyde derivatives in my LC-MS/NMR analysis. How are the benzylic alcohols oxidizing without an explicit oxidant? A2: If your reaction utilizes basic conditions (e.g., K2CO3) and a transition metal catalyst, you have inadvertently created optimal conditions for benzylic alcohol oxidation. Bases deprotonate the alcohol, facilitating rate-limiting hydride elimination on the metal surface to form the aldehyde[4]. Causality & Fix: If basic conditions are strictly required for your transformation, you must rigorously exclude oxygen and consider lowering the reaction temperature. Alternatively, temporarily protect the 1,3-dimethanol groups (e.g., as silyl ethers or acetals) before introducing the metal catalyst.

Q3: Even with degassed solvents, my starting material degrades over time in the solid state. Why? A3: Bromo-anilines are notoriously sensitive to actinic degradation (light-induced radical formation). Ambient laboratory light can trigger photochemical oxidation, utilizing trace oxygen trapped in the headspace of the container[3][5]. Causality & Fix: Store the compound in an amber glass vial, backfilled with Argon, and kept at 2–8 °C.

Troubleshooting Start Discoloration / Impurities Observed in LC-MS CheckO2 Was solvent strictly degassed (>15 mins)? Start->CheckO2 FixO2 Sparge with Ar/N2 or use Freeze-Pump-Thaw CheckO2->FixO2 No CheckpH Is the pH highly basic or near aniline pKa? CheckO2->CheckpH Yes FixpH Buffer reaction or adjust pH CheckpH->FixpH Yes Protect Implement N-Acetylation or O-Silylation CheckpH->Protect No (Inherent Reactivity)

Fig 2: Decision tree for troubleshooting oxidation during reaction workflows.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, adhere to the following empirically derived storage and handling parameters.

ParameterRecommended ConditionCausality / RationaleExpected Shelf-Life Impact
Atmosphere Argon (Preferred) or N2Displaces O2. Argon is heavier than air, providing a better blanket during brief openings[2][6].Extends from weeks to >12 months.
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for autoxidation and radical propagation.Prevents thermal degradation.
Light Exposure Amber Glass + Foil WrapPrevents UV/Vis-induced photochemical oxidation of the benzylic alcohols and aniline[3][5].Eliminates actinic degradation.
Solvent Prep Sparging (15+ mins)Removes dissolved oxygen from solvent voids prior to dissolution[2][6].Critical for reaction yields >90%.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Solvent Degassing (Sparging Method)

Trustworthiness Check: A properly degassed solvent should not cause a color change when the aniline is introduced.

  • Setup: Transfer the required volume of solvent (e.g., ethanol, DCM, or THF) into a Schlenk flask or a septum-sealed round-bottom flask.

  • Needle Placement: Insert a long stainless-steel needle connected to an Argon manifold directly into the solvent, ensuring the tip is near the bottom of the flask. Insert a short vent needle into the septum (above the liquid line).

  • Sparging: Bubble Argon vigorously through the solvent for a minimum of 15 to 20 minutes[2][6].

  • Validation: Remove the vent needle, then immediately remove the sparging needle to maintain positive Argon pressure.

  • Addition: Add (2-Amino-5-bromo-1,3-phenylene)dimethanol against a positive counter-flow of Argon.

SOP 2: Protection of the Aniline via Acetylation

If the free amine remains too reactive under your required oxidative or cross-coupling conditions, temporarily masking it is the most robust solution[2].

  • Dissolution: Dissolve (2-Amino-5-bromo-1,3-phenylene)dimethanol in degassed dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add 1.2 equivalents of an amine base (e.g., triethylamine or pyridine) to neutralize the generated acid.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 equivalents of acetic anhydride ( Ac2​O ) or acetyl chloride.

  • Reaction: Stir at room temperature for 1–2 hours. The resulting acetamido group is less activating, dramatically reducing the electron density on the ring and preventing unwanted oxidation[2].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over Na2​SO4​ .

Part 5: References

  • How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. Available at: [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at:[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. ACS Publications. Available at: [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization Reactions with (2-Amino-5-bromo-1,3-phenylene)dimethanol

Welcome to the technical support center for the polymerization of (2-Amino-5-bromo-1,3-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of (2-Amino-5-bromo-1,3-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this trifunctional monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered when working with (2-Amino-5-bromo-1,3-phenylene)dimethanol.

Q1: What type of polymer can I expect from the polymerization of (2-Amino-5-bromo-1,3-phenylene)dimethanol?

A1: (2-Amino-5-bromo-1,3-phenylene)dimethanol is an A'B₂ type monomer, where A' represents the amino group and B represents the two hydroxyl groups. Depending on the reaction conditions, you can expect to form hyperbranched polymers.[1][2] The specific polymer structure will depend on the relative reactivity of the amino and hydroxyl groups under the chosen catalytic conditions. Potential structures include:

  • Hyperbranched Poly(ether-amine): If both the amino and hydroxyl groups participate in the polymerization.

  • Hyperbranched Polyether: If the polymerization is selective for the hydroxyl groups.

  • Hyperbranched Polyamide/Polyamine: If the polymerization is selective for the amino group, though this is less common for this monomer structure.

Q2: My polymerization reaction gelled unexpectedly. What are the most likely causes?

A2: Premature gelation is a common issue when polymerizing trifunctional monomers. The primary causes include:

  • High Monomer Concentration: A higher concentration increases the probability of intermolecular reactions, leading to the rapid formation of a cross-linked network.

  • Reaching the Gel Point: The reaction has proceeded beyond the critical conversion point where an infinite polymer network forms.[3]

  • Inadequate Reaction Control: Poor temperature control can create localized "hot spots" with accelerated reaction rates, promoting premature gelation.[3]

Q3: I'm observing a low molecular weight for my polymer. What could be the reasons?

A3: Achieving a lower-than-expected molecular weight can be attributed to several factors:

  • Impurities: Water or other protic impurities can interfere with the polymerization, leading to premature chain termination.

  • Non-optimal Stoichiometry: In co-polymerizations, an incorrect ratio of monomers can limit chain growth. For self-condensation, impurities acting as chain stoppers can be a cause.

  • Side Reactions: Intramolecular cyclization can consume functional groups without contributing to the growth of the polymer chain.

  • Sub-optimal Reaction Conditions: Incorrect temperature, catalyst concentration, or reaction time can lead to incomplete conversion.[4]

Q4: How does the bromo-substituent affect the polymerization?

A4: The bromine atom on the aromatic ring is an electron-withdrawing group. This can decrease the electron density of the aromatic ring and potentially reduce the reactivity of the benzylic hydroxyl groups and the amino group towards certain polymerization reactions.[3]

Q5: What are the best solvents for the polymerization and purification of the resulting polymer?

A5: The choice of solvent will depend on the specific polymerization method. For the polymerization, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving the monomer and the resulting polar polymer. For purification by precipitation, you would dissolve the polymer in a good solvent (like DMF or THF) and precipitate it into a non-solvent such as methanol, ethanol, or water.[5]

Section 2: In-depth Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during the polymerization of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

Issue: Premature Gelation or Formation of Insoluble Polymer

Symptoms: The reaction mixture becomes a solid gel, or an insoluble precipitate forms, making it impossible to process or characterize the polymer.

Root Causes and Solutions:

  • Cause 1: High Monomer Concentration.

    • Explanation: At high concentrations, the probability of intermolecular reactions leading to crosslinking is significantly increased.

    • Solution:

      • Reduce Monomer Concentration: Perform the polymerization in a more dilute solution. This can be a simple yet effective way to slow down the rate of intermolecular reactions.

      • Slow Monomer Addition: If conducting a self-condensing polymerization, consider adding the monomer slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Cause 2: Reaction Proceeding Beyond the Gel Point.

    • Explanation: For trifunctional monomers, there is a critical extent of reaction (the gel point) at which an infinite network forms. Pushing the reaction too far to achieve higher molecular weight can lead to gelation.

    • Solution:

      • Control Reaction Time and Temperature: Monitor the reaction closely and stop it before the gel point is reached. Lowering the reaction temperature can also help to slow the reaction and provide better control.

      • Introduce a Monofunctional "Chain Stopper": Adding a small, precisely measured amount of a monofunctional reagent (e.g., benzyl alcohol or aniline) will cap some of the growing chains, preventing the formation of an infinite network and helping to control the final molecular weight.[3]

  • Cause 3: Uncontrolled Reaction Conditions.

    • Explanation: Poor stirring or localized overheating can lead to regions of rapid, uncontrolled polymerization and gel formation.

    • Solution:

      • Ensure Homogeneous Reaction Conditions: Use efficient mechanical stirring and a well-controlled heating system (e.g., an oil bath) to maintain a uniform temperature throughout the reaction vessel.

Issue: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

Symptoms: Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and/or a high PDI (typically > 2.5 for hyperbranched polymers), indicating a wide distribution of polymer chain sizes.

Root Causes and Solutions:

  • Cause 1: Presence of Impurities.

    • Explanation: Water is a common impurity that can act as a chain terminator in many polycondensation reactions. Other nucleophilic or acidic/basic impurities can also interfere.

    • Solution:

      • Thoroughly Dry Monomer and Solvents: Dry the (2-Amino-5-bromo-1,3-phenylene)dimethanol monomer under vacuum before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Intramolecular Cyclization.

    • Explanation: The monomer can react with itself to form a cyclic compound, consuming functional groups that would otherwise contribute to polymer chain growth. This is more likely at low monomer concentrations.

    • Solution:

      • Optimize Monomer Concentration: While very high concentrations can lead to gelation, very low concentrations can favor intramolecular cyclization. There is often an optimal concentration range that needs to be determined experimentally.

  • Cause 3: Sub-optimal Catalyst or Reaction Conditions.

    • Explanation: The choice and concentration of the catalyst, as well as the reaction temperature and time, are critical for achieving high molecular weight.

    • Solution:

      • Screen Catalysts: For polyetherification, both acid catalysts (e.g., p-toluenesulfonic acid) and base catalysts can be explored. For reactions involving the amine, different conditions may be required.

      • Optimize Reaction Parameters: Systematically vary the catalyst concentration, temperature, and reaction time to find the optimal conditions for your specific system. Monitor the molecular weight by taking aliquots at different time points and analyzing them by GPC.

Issue: Inconsistent or Unclear Polymer Structure by NMR

Symptoms: ¹H or ¹³C NMR spectra are complex and difficult to interpret, showing unexpected peaks or broad signals that do not correspond to the expected polymer structure.

Root Causes and Solutions:

  • Cause 1: Presence of Side Products or Unreacted Monomer.

    • Explanation: The NMR spectrum will show signals from all components in the sample. Unreacted monomer, oligomers, and side products will complicate the spectrum.

    • Solution:

      • Purify the Polymer: Before detailed NMR analysis, purify the polymer by precipitation to remove low molecular weight species.

      • Compare with Monomer Spectrum: Always acquire an NMR spectrum of the starting monomer to help identify its signals in the polymer sample.

  • Cause 2: Complex Hyperbranched Structure.

    • Explanation: Hyperbranched polymers have different types of repeating units (dendritic, linear, and terminal), which can lead to a complex NMR spectrum with overlapping signals.

    • Solution:

      • Use 2D NMR Techniques: Techniques like COSY and HSQC can help to correlate protons and carbons, aiding in the assignment of complex spectra.

      • Model Compound Synthesis: Synthesizing small molecules that represent the different structural units of the polymer can help in assigning the NMR signals.

  • Cause 3: Poor Signal Resolution.

    • Explanation: High viscosity of the NMR sample or polymer aggregation can lead to broad signals.

    • Solution:

      • Use a Good Solvent and Dilute the Sample: Ensure the polymer is fully dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). Running the NMR at a higher temperature can also improve resolution by reducing viscosity.

Section 3: Experimental Protocols and Data Interpretation

This section provides standardized protocols for polymerization, purification, and characterization, along with guidance on interpreting the results.

Protocol 1: Acid-Catalyzed Polycondensation for Polyether Synthesis

This protocol focuses on the polyetherification of the hydroxyl groups.

  • Monomer and Glassware Preparation:

    • Dry the (2-Amino-5-bromo-1,3-phenylene)dimethanol monomer in a vacuum oven at 60 °C overnight.

    • Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the dried monomer (e.g., 1 equivalent).

    • Add an anhydrous solvent such as toluene or xylene (to achieve a concentration of, for example, 0.5 M).

    • Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 1-5 mol%).

  • Polymerization:

    • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight by GPC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If necessary, neutralize the catalyst with a base (e.g., triethylamine).

    • Concentrate the solution under reduced pressure.

    • Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF or DMF).

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., cold methanol or water).

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Polymer Characterization

Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector. For hyperbranched polymers, a multi-angle light scattering (MALS) detector is highly recommended for accurate molecular weight determination.[5][6]

  • Procedure:

    • Dissolve the purified polymer in a suitable mobile phase (e.g., THF or DMF with a salt like LiBr to prevent aggregation) at a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a 0.2 µm filter before injection.

    • Run the GPC analysis using columns appropriate for the expected molecular weight range.

    • Calibrate the system with linear polymer standards (e.g., polystyrene), but be aware that the results for hyperbranched polymers will be relative unless a MALS detector is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the polymer structure and assess the degree of branching.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve the purified polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • If needed, perform 2D NMR experiments (COSY, HSQC) for more detailed structural assignments.

Interpreting Your Data

GPC Chromatogram Analysis:

  • Ideal Result: A monomodal, relatively symmetrical peak indicating a reasonably uniform polymer. For hyperbranched polymers, the PDI will likely be broad but should ideally be unimodal.

  • Troubleshooting Observations:

    • Low Molecular Weight Shoulder/Peak: May indicate the presence of unreacted monomer or oligomers. Improve purification or push the reaction to higher conversion.

    • High Molecular Weight Shoulder/Bimodal Distribution: Could suggest the formation of aggregates or microgels. Try a different GPC solvent or add salt to the mobile phase. It could also indicate an uncontrolled polymerization.

    • Tailing Peak: Often seen with polar polymers interacting with the GPC column. Adding a salt to the mobile phase can help to reduce this effect.

NMR Spectrum Analysis:

  • Expected Signals:

    • Disappearance or significant reduction of the hydroxyl proton signal from the monomer.

    • Appearance of new signals corresponding to the ether linkages formed.

    • Signals from the aromatic and amino protons.

  • Troubleshooting Observations:

    • Persistence of Monomer Signals: Indicates an incomplete reaction.

    • Unexpected Peaks: Suggest the formation of side products. Compare with literature data for similar systems if available.

    • Broad Signals: Can be due to the complex structure of the hyperbranched polymer, high sample viscosity, or restricted chain motion.

Section 4: Visualization and Workflow Diagrams

Troubleshooting Logic for Gelation

Caption: A simplified decision-making workflow for troubleshooting gelation.

General Polymerization and Purification Workflow

Caption: A typical experimental workflow for the synthesis and analysis of the polymer.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Polymerization with Trifunctional Monomers.

  • Olah, M. G., Robbins, J. S., & Baker, M. S. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, 46(15), 5924-5928. [Link]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.

  • Li, Y., & Benicewicz, B. C. (2005). Hyperbranched poly(ester-amine)s from A3 and B2 monomers. Macromolecules, 38(20), 8256–8261.

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and hyperstructured polymers. Chemical Reviews, 109(11), 5924-5973.

  • Kim, Y. H., & Webster, O. W. (1992). Water-Soluble Hyperbranched Polyphenylene: "A Unimolecular Micelle?". Journal of the American Chemical Society, 112(11), 4592-4593.

  • Jiang, Y., van Ekenstein, G. O. R. A., Woortman, A. J. J., & Loos, K. (2014). Fully biobased unsaturated aliphatic polyesters from renewable resources: Enzymatic synthesis, characterization, and properties. Macromolecular Chemistry and Physics, 215(21), 2185–2197.

  • Nakagaki, M., & Sunada, H. (1973). [Studies on the fractional precipitation of polymers. V. Interaction parameters between solvent-polymer, solvent-nonsolvent and nonsolvent-polymer, and precipitation point]. Yakugaku Zasshi, 93(1), 68-72.

  • Schulz, G. V. (1939). Über die Verteilung der Molekulargewichte in hochpolymeren Gemischen. Zeitschrift für Physikalische Chemie, 43B(1), 25-46.

  • Su, C. D., Shi, Y. Y., & Gao, J. (2023). Synthesis and properties of photochromic polymer contain spiro-oxazine induced by ultraviolet light. Soft Materials, 1-9.

  • Balasubramanian, M., & Jayaraman, N. (2007). Synthesis of hyperbranched pyridylphenylene polymer based on an AB2 monomer. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5897-5907.

  • Nakagaki, M., & Sunada, H. (1964). [STUDIES ON THE FRACTIONAL PRECIPITATION OF POLYMERS. II. THE PRECIPITATION POINT AND THE SWELLING RATIO OF THE PRECIPITATED PHASE]. Yakugaku Zasshi, 84, 440-444.

  • Bidal, Y., & Meyer, F. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7609.

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(11), 293-300.

  • Rotem, E., Etinger-Geller, K., & Avnir, D. (2020). Optical rotation kinetics study of the polycondensation of chiral sol-gel precursors. Journal of Sol-Gel Science and Technology, 95(2), 346-354.

  • Wang, H., & Gevorgyan, V. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Proceedings of the National Academy of Sciences, 121(19), e2319808121.

  • Slideshare. (n.d.). Fractionation of polymer. Retrieved from [Link]

  • e Silva, D. A., & Held, C. (2016). A review of the analysis of branched polymers by SEC-MALS. Analytical and Bioanalytical Chemistry, 408(25), 6933-6947.

  • Kaminska, E., & Kaminski, K. (2012). Effect of steric hindrance and π electrons on alcohol self-association. The Journal of Physical Chemistry B, 116(30), 9293-9300.

  • Plastics Engineering Company. (2015). Troubleshooting Guide for COMPRESSION MOLDING Phenolic & Granular Polyester.

  • Gaffer, H. E., & Franz, E. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Manuscript in preparation.

  • Tyc, W., & van der Meer, J. Y. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 9(12), 684.

  • Agilent. (n.d.). GEL PERMEATION CHROMATOGRAPHY INVESTIGATIONS INTO POLYMER MORPHOLOGY.

  • Li, W., & Liu, G. (2022). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. Polymers, 14(9), 1787.

  • Chen, E. Y. X. (2024). Dual-selective polymerization: achieving chemoselectivity and stereoselectivity in a single catalytic system. Faraday Discussions.

  • Tang, B. Z., & Qin, A. (2014). Fully branched hyperbranched polymers with a focal point: analogous to dendrimers. Polymer Chemistry, 5(10), 3331-3343.

  • Scribd. (n.d.). Preparation of Phenolic Resins Guide. Retrieved from [Link]

  • Gaffer, H. E., & Franz, E. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 1-15.

  • Liu, W. L. (2015). Analysis of synthesis of general-purpose phenolic resin and its curing mechanism. Advances in Petroleum Exploration and Development, 10(2), 135-139.

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Liu, Y., He, Y., & Liu, S. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 9(10), 862.

  • Pace, V., & Holzer, W. (2013). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry, 78(15), 7738-7745.

  • Suhm, M. A. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics.

  • Liu, C. Y., & Chang, F. C. (2012). Synthesis and characterization of novel thymine-functionalized polybenzoxazines. Polymer Chemistry, 3(8), 2135-2143.

  • Phillips, S. T. (2016). Depolymerizable poly(benzyl ether)-based materials for selective room temperature recycling. Green Chemistry, 18(22), 5949-5953.

  • Sumerlin, B. S., & Figg, C. A. (2015). Polymerization-induced thermal self-assembly (PITSA). Chemical Science, 6(3), 1665-1671.

  • Figg, C. A., Simula, A., Gebre, K. A., Tucker, B. S., Haddleton, D. M., & Sumerlin, B. S. (2014). Polymerization-Induced Thermal Self-Assembly (PITSA). The Royal Society of Chemistry.

  • Kouris, P. D., & de Jong, E. (2018). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 9(19), 2583-2594.

  • Yadav, G. D., & Kadam, S. D. (2020). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. Catalysts, 11(1), 24.

  • Mota, C. J. A., & da Silva, C. X. A. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Química Nova, 31(8), 2055-2057.

  • Abdel-Mottaleb, M. S. A., & El-Nahass, M. M. (2010). Polymerization of organoalkoxysilanes: Kinetics of the polycondensation progress and the effect of solvent properties and salts addition. Journal of the Serbian Chemical Society, 75(11), 1517-1531.

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2025). Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation. Scientific Reports, 15(1), 1-9.

  • Kerton, F. M., & Dawe, L. N. (2010). Reactions of benzyl alcohol under different reaction conditions. Canadian Journal of Chemistry, 88(10), 1036-1042.

  • Tay, F. R., & Pashley, D. H. (2017). Engineering a new generation of thermoset self-healing polymers based on intrinsic approaches. Dental Materials, 33(4), 349-366.

  • Li, M., & Li, S. (2022). Self-Assembly of Polymers and Their Applications in the Fields of Biomedicine and Materials. Polymers, 14(19), 4158.

  • Degirmenbasi, N., & Ozgun, B. (2008). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 20(5), 3865-3872.

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Troubleshooting

Technical Support Center: Characterization of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (2-Amino-5-bromo-1,3-phenylene)dimethanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6).

Due to its unique structural topology—an aniline core flanked by two ortho-hydroxymethyl groups and a para-bromine atom—this intermediate presents severe analytical challenges. Intense intramolecular hydrogen bonding, high polarity, and thermal instability frequently lead to mischaracterization. This guide provides field-proven, self-validating troubleshooting protocols to ensure absolute structural and quantitative integrity.

Part 1: Diagnostic Data Matrix

Before troubleshooting, verify your baseline expectations against the quantitative parameters below.

Table 1: Physicochemical & Analytical Properties

PropertyExpected ValueAnalytical Implication
Molecular Weight 232.077 g/mol Target exact mass for LC-ESI-MS is 232.0 [M+H]+.
Isotopic Signature ~1:1 Ratio (79Br : 81Br)Mass spectra must show a distinctive doublet separated by 2 Da.
H-Bond Donors 4 (Two -OH, One -NH2)Induces severe NMR line broadening in non-polar solvents.
Molecular Symmetry C2v​ (Effective on NMR timescale)C4 and C6 aromatic protons are chemically equivalent (Singlet).
Part 2: Troubleshooting Guides & FAQs
Section A: Nuclear Magnetic Resonance (NMR) Anomalies

Q: My 1 H-NMR spectrum in CDCl 3​ shows a massive, unresolved broad hump between 3.5 and 5.0 ppm, and the aromatic signals are poorly resolved. Is my sample degraded? A: No, your sample is likely intact. The proximity of the central -NH 2​ group to the two adjacent -CH 2​ OH groups facilitates intense intra- and inter-molecular hydrogen bonding. In non-polar solvents like CDCl 3​ , proton exchange occurs at an intermediate rate on the NMR timescale, leading to severe line broadening, a phenomenon well-documented in the characterization of 2-aminobenzyl alcohol derivatives ().

  • Self-Validating Protocol: Switch your solvent to a strong hydrogen-bond acceptor like anhydrous DMSO-d 6​ . DMSO disrupts the intramolecular H-bonds, shifting the exchange rate and sharpening the signals. To definitively assign the peaks, acquire the spectrum, then add 10 µL of D 2​ O to the NMR tube and shake vigorously for 30 seconds. Re-acquire the spectrum. The broad singlets for -OH (~5.1 ppm) and -NH 2​ (~5.4 ppm) will disappear due to deuterium exchange, and the -CH 2​

    • doublet will collapse into a sharp, easily integrable singlet.

Q: My NMR spectrum shows the correct number of protons, but I see two distinct aromatic doublets instead of a singlet. What does this mean? A: You have synthesized or purchased the wrong regioisomer. (2-Amino-5-bromo-1,3-phenylene)dimethanol possesses a plane of symmetry passing through the C2-amine and C5-bromine atoms. Because the rotation of the hydroxymethyl groups is fast on the NMR timescale, the aromatic protons at C4 and C6 are chemically and magnetically equivalent; they must appear as a single 2H singlet.

  • Self-Validating Protocol: Run a 13 C-NMR or DEPT-135 experiment. The correct symmetric isomer will show only 5 unique carbon signals (4 aromatic, 1 aliphatic). If your spectrum shows 8 unique carbon signals, you possess an asymmetric isomer (e.g., 2-amino-4-bromo-1,3-benzenedimethanol).

Section B: Mass Spectrometry (GC-MS vs. LC-MS)

Q: I am using GC-MS for purity profiling, but the primary peak shows m/z 213/215 instead of the expected 231/233. Has my starting material decomposed? A: The starting material is decomposing during the analysis, not in the flask. Molecules with an amino group ortho to a hydroxymethyl group are notoriously thermally labile. At standard GC injection port temperatures (250–300 °C), the molecule undergoes rapid intramolecular thermal dehydration (loss of H 2​ O, -18 Da), forming a stable, volatile benzoxazine-like heterocycle or aza-quinone methide intermediate (). The m/z 213/215 doublet confirms the retention of the bromine atom but the loss of water.

  • Self-Validating Protocol: Bypass the GC thermal stress by analyzing the exact same sample vial using LC-ESI-MS in positive mode. If the LC-MS chromatogram shows a pristine[M+H] + doublet at m/z 232.0/234.0 and no peak at m/z 214.0, the GC-MS result is definitively proven to be a thermal artifact.

Section C: Chromatography (HPLC) Optimization

Q: My standard HPLC method (C18 column, Water/MeCN with 0.1% Formic Acid) yields severe peak tailing and poor retention ( k′ < 1). How can I achieve a Gaussian peak shape? A: The molecule is highly polar. On a standard C18 column, hydrophobic retention is minimal. Furthermore, at acidic pH (0.1% Formic Acid, pH ~2.7), the aniline group (pKa ~4.6) is fully protonated. These positively charged species undergo secondary ion-exchange interactions with unendcapped, residual silanols on the silica backbone, causing severe tailing.

  • Self-Validating Protocol: Shift the retention mechanism.

    • Swap the standard C18 for a polar-embedded stationary phase (e.g., Shield RP18) or a Pentafluorophenyl (PFP) column, which offers enhanced retention for polar aromatics via π−π and dipole interactions.

    • Replace formic acid with a 10 mM Ammonium Acetate buffer (pH 6.8). At this near-neutral pH, the aniline is predominantly uncharged, maximizing hydrophobic retention and eliminating electrostatic tailing with silanols. Inject a neutral marker (e.g., uracil) to confirm the void volume and validate that your k′ has increased to >2 .

Part 3: Characterization Workflow

CharacterizationWorkflow Sample Target: (2-Amino-5-bromo-1,3-phenylene)dimethanol HPLC Chromatography (RP-HPLC) Sample->HPLC MS Mass Spectrometry Sample->MS NMR 1H-NMR Spectroscopy Sample->NMR HPLC_Tail Peak Tailing on Standard C18? HPLC->HPLC_Tail HPLC_Fix Action: Use End-capped C18 + Ammonium Acetate Buffer HPLC_Tail->HPLC_Fix Yes MS_Choice Ionization Method? MS->MS_Choice GCMS GC-EI-MS Thermal Dehydration (m/z 213) MS_Choice->GCMS GC-MS LCMS LC-ESI-MS [M+H]+ m/z 232/234 (1:1) MS_Choice->LCMS LC-MS NMR_Solvent Solvent Selection NMR->NMR_Solvent CDCl3 CDCl3 Severe Broadening (H-bonds) NMR_Solvent->CDCl3 Non-polar DMSO DMSO-d6 Sharp Peaks & Resolved -OH/-NH2 NMR_Solvent->DMSO Polar Aprotic

Fig 1: Diagnostic workflow for the structural verification of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

References
  • PLOS One. "Novel Benzoxazine-Based Aglycones Block Glucose Uptake In Vivo by Inhibiting Glycosidases". (Details synthesis and NMR characterization challenges of 2-aminobenzyl alcohol derivatives).[Link]

  • PubMed Central (PMC) - NIH. "Transition-metal-catalyzed synthesis of quinazolines: A review". (Discusses the reactivity, dehydrogenation, and thermal properties of 2-aminobenzyl alcohols).[Link]

Optimization

stability of (2-Amino-5-bromo-1,3-phenylene)dimethanol in acidic or basic conditions

Technical Support Center: Handling & Stability of (2-Amino-5-bromo-1,3-phenylene)dimethanol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with highly functionalized aromatic building blocks. (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a versatile but sensitive intermediate. Its structure—featuring an electron-donating amino group, a mildly deactivating bromine atom, and two reactive benzylic alcohol moieties—creates competing electronic effects that dictate its stability. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your workflows.

Mechanistic Insights: Causality Behind Degradation

Acidic Conditions: The Polybenzyl Polymerization Risk In acidic environments, the primary vulnerability of this molecule lies in its benzylic alcohol groups. While the initial protonation occurs at the basic amino group (forming an anilinium cation that temporarily withdraws electron density), excess acid or heat leads to the protonation of the hydroxyl groups. Subsequent elimination of water generates a highly reactive benzylic carbocation. Despite the deactivating effect of the protonated amine and the bromine atom, this carbocation rapidly undergoes intermolecular Friedel-Crafts alkylation with the aromatic rings of adjacent molecules, leading to the formation of insoluble 1[1].

Basic Conditions: Oxidation and Cyclization Under basic conditions, the amine remains unprotonated (free base). The benzylic alcohols are generally stable to base (pKa > 14); however, the free amino group renders the aromatic ring highly electron-rich. This lowers the oxidation potential of the molecule, making it highly susceptible to 2 in the presence of atmospheric oxygen, often resulting in dark brown radical-derived degradation products[2]. Furthermore, if transition metal impurities are present in the basic media, 2-aminobenzyl alcohols are notorious for undergoing3 to form quinoline derivatives[3].

Troubleshooting Guides & FAQs

Q1: I attempted to form the hydrochloride salt of the compound, but the solution turned into an insoluble sludge. What happened? A: You have triggered acid-catalyzed polymerization. When exposed to strong acids (like concentrated HCl) at room temperature or above, the benzylic alcohols dehydrate to form carbocations. These carbocations attack other molecules in the solution, forming a polymeric sludge. To prevent this, salt formation must be done using strictly stoichiometric amounts of anhydrous acid (e.g., HCl in dioxane) at sub-zero temperatures.

Q2: My stock solution in basic buffer (pH 9) changed from off-white to dark brown over 24 hours. Is it still usable? A: No, the color change indicates oxidative degradation. The free amine makes the compound highly 4[4]. The brown color is typical of radical-mediated oxidation products. You must prepare basic solutions in degassed solvents and store them under an inert atmosphere (Argon/N2) protected from light.

Q3: Can I perform a palladium-catalyzed Suzuki cross-coupling on the bromo group without protecting the amine and alcohols? A: It is highly discouraged. Palladium catalysts in basic conditions will likely trigger unwanted side reactions, including the dehydrogenative coupling of the 2-aminobenzyl alcohol motif. Protection of the amino group (e.g., as a Boc or acetyl derivative) and the alcohols (e.g., as TBS ethers) is required to ensure chemoselectivity.

Quantitative Data: Stability Profiling

pH ConditionDominant Molecular SpeciesPrimary Degradation RiskHalf-Life Estimate (Ambient Air, 25°C)Recommended Mitigation Strategy
Acidic (pH < 4) Anilinium cation, protonated alcoholsBenzylic carbocation formation, polymerization< 2 hours (in strong acid)Maintain low temperatures (< 5 °C), avoid strong Lewis/Brønsted acids.
Neutral (pH 6-8) Free baseSlow auto-oxidation3-5 daysStore under inert gas (Ar/N2), protect from light at 2-8 °C.
Basic (pH > 9) Free baseRapid oxidation, metal-catalyzed cyclization< 12 hoursDegas solvents, use metal-free reagents, add antioxidants if applicable.

Experimental Workflows & Protocols

Protocol 1: Safe Acidic Dissolution (Controlled Salt Formation) Self-Validation Checkpoint: The solution must remain completely clear and colorless. Any turbidity indicates the onset of polymerization.

  • Preparation: Suspend 1.0 eq of (2-Amino-5-bromo-1,3-phenylene)dimethanol in anhydrous diethyl ether or THF (10 mL/mmol).

  • Cooling: Submerge the reaction flask in an ice-brine bath to reach -5 °C. Causality: Low temperature thermodynamically suppresses the dehydration step required for carbocation formation.

  • Acid Addition: Dropwise, add 1.05 eq of a standardized anhydrous acid solution (e.g., 4M HCl in dioxane) under vigorous stirring.

  • Isolation: Stir for 15 minutes. The anilinium salt will precipitate as a white solid. Filter immediately under a blanket of nitrogen and wash with cold ether.

Protocol 2: Handling in Basic Media (Minimizing Oxidation) Self-Validation Checkpoint: The solvent must remain free of yellow/brown discoloration for the duration of the reaction.

  • Solvent Degassing: Transfer the required basic buffer or organic solvent to a Schlenk flask. Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Inert Atmosphere: Backfill the flask with high-purity Argon. Causality: Argon is heavier than nitrogen and provides a better protective blanket against oxygen ingress, which is critical for electron-rich anilines.

  • Dissolution: Add the compound to the degassed solvent while maintaining a positive Argon flow. Shield the flask from ambient light using aluminum foil.

  • Reaction Execution: Proceed with your base-mediated reaction, ensuring all subsequent reagents are also degassed and free of adventitious transition metals.

Pathway Visualizations

AcidicDegradation SM (2-Amino-5-bromo-1,3-phenylene)dimethanol ProtonatedAmine Anilinium Cation (Stable at low Temp) SM->ProtonatedAmine +H+ ProtonatedAlcohol Protonated Benzylic Alcohol (Heat / Strong Acid) ProtonatedAmine->ProtonatedAlcohol Excess H+ Carbocation Benzylic Carbocation (Highly Reactive) ProtonatedAlcohol->Carbocation -H2O Polymer Polybenzyl Polymers (Insoluble Sludge) Carbocation->Polymer Intermolecular Alkylation

Acid-catalyzed dehydration and polymerization pathway of 2-aminobenzyl alcohols.

BasicDegradation SM Free Base Molecule (Electron-Rich Ring) Oxidation Air (O2) / Light Exposure SM->Oxidation MetalCatalysis Transition Metals + Base SM->MetalCatalysis Radical Radical Cation Intermediate Oxidation->Radical -e- Degradation Oxidative Degradation (Dark Brown Byproducts) Radical->Degradation Cyclization Dehydrogenative Cyclization (e.g., Quinolines) MetalCatalysis->Cyclization Acceptorless Coupling

Oxidative degradation and metal-catalyzed cyclization pathways in basic conditions.

References

  • IIETA. "Influence of pH on the Electropolymerisation of 2-Aminophenol and 2-Aminobenzyl Alcohol". Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines". Available at:[Link]

  • Researcher.life. "Polymerization of benzyl alcohol and its derived compounds with an ion exchange resin". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (2-Amino-5-bromo-1,3-phenylene)dimethanol: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the precise determination of a small molecule's three-dimensional architecture is a non-negotiable prerequisite for downstream applications. (2-Amino-5-bromo-1,3-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise determination of a small molecule's three-dimensional architecture is a non-negotiable prerequisite for downstream applications. (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized aniline derivative featuring a bromine atom and two hydroxymethyl groups. This unique structural topology presents a complex interplay of hydrogen bonding (via -NH₂ and -OH groups) and halogen bonding (via the electrophilic σ-hole of the bromine atom).

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR, HRMS, and IR) for the structural validation of this compound, providing field-proven, self-validating experimental protocols.

Comparative Modality Analysis: Why SCXRD is the Gold Standard

While routine characterization relies on a suite of analytical tools, the choice between X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy depends heavily on the specific spatial information required[1]. For a molecule like (2-Amino-5-bromo-1,3-phenylene)dimethanol, understanding the exact dihedral angles of the hydroxymethyl groups and the intermolecular packing is critical.

  • Nuclear Magnetic Resonance (NMR): Solution-state ¹H and ¹³C NMR are excellent for confirming molecular connectivity and purity. However, NMR provides an ensemble average of rapidly interconverting conformers in solution. It struggles to unambiguously define the rigid 3D spatial arrangement and completely loses the solid-state intermolecular interactions (like halogen bonding) that dictate the compound's physicochemical properties[2].

  • High-Resolution Mass Spectrometry (HRMS): HRMS will definitively confirm the exact mass and the isotopic signature of the bromine atom (the characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), but it provides zero three-dimensional structural data.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the dominant technique for determining the absolute 3D atomic arrangement[2]. It is the only modality capable of directly mapping the highly directional halogen bonds—driven by the bromine's positively charged σ-hole interacting with nucleophilic oxygen or nitrogen atoms[3][4][5]—and the extensive hydrogen-bonding networks in the solid state.

Quantitative Comparison of Structural Validation Techniques
Analytical ModalityPrimary Output3D Conformational DataIntermolecular Interactions (e.g., Halogen Bonding)Sample StateSample Requirement
SCXRD Absolute 3D atomic coordinatesUnambiguous, high-resolutionDirectly observed (distances/angles)Solid (Single Crystal)~0.1 - 0.3 mm crystal
NMR (1D/2D) Connectivity, chemical environmentInferred via NOE/ROE (ensemble average)Difficult to observe directly in solutionSolution1 - 5 mg
HRMS Exact mass, molecular formulaNoneNoneGas phase (ionized)< 1 µg
FT-IR Functional group vibrationsNoneInferred via peak shifts (e.g., O-H stretching)Solid/Liquid/Gas~1 mg

Experimental Protocol: SCXRD Validation Workflow

To achieve a self-validating structural model, the experimental design must account for the specific chemical nature of the analyte. The following protocol outlines the causal reasoning behind each step of the SCXRD workflow for (2-Amino-5-bromo-1,3-phenylene)dimethanol.

Step 1: Crystal Growth via Vapor Diffusion

The goal is to obtain a single crystal of approximately 0.1 to 0.3 mm in size, which is ideal for occupying the entire X-ray beam without causing severe absorption issues[6][7].

  • Solvent Selection: Dissolve 10 mg of the purified compound in a minimal amount of Ethyl Acetate (EtOAc). EtOAc is chosen because its polarity effectively solvates the hydrogen-bonding -NH₂ and -OH groups.

  • Anti-Solvent Addition: Place the EtOAc solution in a small inner vial. Place this vial inside a larger outer vial containing Hexanes (a non-polar anti-solvent).

  • Causality of Slow Diffusion: Seal the outer vial. Over 3–7 days, the volatile hexanes will slowly diffuse into the EtOAc. This gradual decrease in solvent polarity slowly lowers the solubility of the brominated aromatic core, reducing the nucleation rate. This thermodynamic control favors the growth of macroscopic, well-ordered single crystals rather than a kinetically driven, disordered microcrystalline powder.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces that extinguishes polarized light uniformly (indicating a true single crystal, not a twinned specimen).

  • Mounting: Coat the crystal in a perfluoropolyether (e.g., Paratone-N) oil and mount it on a cryoloop.

  • Causality of Cryocooling: Immediately transfer the loop to the diffractometer under a continuous stream of nitrogen gas at 100 K . Cryocooling serves two critical functions: it freezes the protective oil to hold the crystal rigidly in place, and it drastically minimizes the Debye-Waller factor (thermal atomic vibrations). Reducing thermal motion is essential for accurately resolving the electron density of the lightweight hydrogen atoms attached to the amine and hydroxyl groups.

Step 3: Data Acquisition and Phase Solution
  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å). While Cu Kα yields a stronger anomalous signal, Mo Kα is preferred here to minimize severe X-ray absorption effects caused by the heavy bromine atom.

  • Integration & Absorption Correction: Integrate the Bragg reflections. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the bromine atom at different goniometer angles.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). The heavy bromine atom will dominate the initial Patterson map or direct methods solution, making it trivial to locate the initial atomic framework.

Step 4: Refinement and Self-Validation
  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters (thermal ellipsoids) to all non-hydrogen atoms.

  • Validation Metrics: A structurally valid model must be a self-consistent mathematical system. Ensure the final R-factor ( R1​ ) is < 5% (0.05) and the Goodness-of-Fit (GoF) is approximately 1.0.

  • Chemical Sanity Check: Verify that the C-Br bond length is chemically sensible (typically ~1.90 Å for aromatic bromines) and analyze the crystal packing for C-Br···O or C-Br···N halogen bonds, which are highly directional and typically feature an R-X···Y angle approaching 180°[3].

Workflow Visualization

The following diagram maps the logical progression of the structural validation process, highlighting the orthogonal validation required to ensure data integrity.

G Start Synthesized Compound (2-Amino-5-bromo-1,3-phenylene)dimethanol Cryst Thermodynamic Crystal Growth (Vapor Diffusion: EtOAc/Hexanes) Start->Cryst Mount Microscopic Selection & Cryo-Mounting (Paratone Oil, 100 K N2 Stream) Cryst->Mount Diffract X-ray Data Acquisition (Mo Kα Radiation, Absorption Correction) Mount->Diffract Solve Phase Solution & Refinement (Direct Methods, Anisotropic Ellipsoids) Diffract->Solve Validate Internal Validation (R1 < 5%, GoF ~ 1.0, Geometry Check) Solve->Validate Compare Orthogonal Modality Cross-Check (NMR Connectivity & HRMS Mass) Validate->Compare Final Final Validated 3D Structure (CIF Deposition) Compare->Final

Workflow for SCXRD structural validation of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

Conclusion

While NMR and HRMS are indispensable for rapid bulk characterization, they are fundamentally limited in their ability to resolve complex 3D intermolecular networks. For (2-Amino-5-bromo-1,3-phenylene)dimethanol, Single-Crystal X-ray Diffraction remains the definitive modality. By carefully controlling crystallization thermodynamics and utilizing cryogenic data collection, researchers can generate a high-fidelity, self-validating structural model that accurately maps both the covalent framework and the critical non-covalent halogen/hydrogen bonding interactions.

References
  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Available at:[Link]

  • IUCr Journals. "Getting crystals your crystallographer will treasure: a beginner's guide." Available at:[Link]

  • ResearchGate. "Application Note SC-XRD 505 Single Crystal Diffraction." Available at:[Link]

  • PMC / National Institutes of Health. "The Halogen Bond." Available at:[Link]

  • ACS Publications. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Available at:[Link]

  • Future Medicinal Chemistry / Ovid. "Halogen-enriched fragment libraries as chemical probes for drug discovery." Available at:[Link]

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Comparative

A Comparative Guide to Brominated vs. Non-Brominated Phenylene Dimethanol in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials with tailored properties, the strategic selection of monomeric building blocks is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the strategic selection of monomeric building blocks is paramount. This guide provides an in-depth technical comparison of brominated and non-brominated phenylene dimethanol, focusing on their impact on the thermal stability, flame retardancy, and mechanical properties of high-performance polymers. By examining the fundamental chemical differences and their cascading effects on material performance, this document serves as a critical resource for researchers in materials science and drug development, where the performance and safety of polymer-based systems are of utmost importance.

Introduction: The Role of Aromatic Diols in Polymer Chemistry

Phenylene dimethanol, in its various isomeric forms, offers a rigid aromatic core that can significantly enhance the thermal and mechanical properties of polymers such as polyesters and polyurethanes. The introduction of bromine atoms onto the phenyl ring further modifies these properties, primarily by imparting flame retardancy. This guide will focus on the para-isomer, 1,4-benzenedimethanol, and its brominated counterpart, 2,5-dibromo-1,4-benzenedimethanol, to provide a clear and direct comparison.

Non-Brominated Phenylene Dimethanol (1,4-Benzenedimethanol): This monomer is utilized to increase the aromatic content of polyesters, leading to higher glass transition temperatures (Tg), improved mechanical strength, and enhanced thermal stability compared to their aliphatic counterparts.[1][2]

Brominated Phenylene Dimethanol (2,5-Dibromo-1,4-Benzenedimethanol): The incorporation of bromine atoms into the phenylene dimethanol structure is a strategic approach to introduce flame retardant properties directly into the polymer backbone. This "reactive" flame retardant approach offers advantages over additive methods, such as permanence and minimal impact on the polymer's processing characteristics.

Physicochemical Properties: A Foundation for Performance

The inherent properties of the monomers themselves play a crucial role in the ultimate characteristics of the polymers they form.

Property1,4-Benzenedimethanol2,5-Dibromo-1,4-benzenedimethanol
Molecular Formula C₈H₁₀O₂C₈H₈Br₂O₂
Molecular Weight 138.16 g/mol 295.96 g/mol
Appearance White crystalline powder or needlesWhite to yellow solid
Melting Point 114-118 °CNot readily available
Boiling Point 138-143 °C at 1 mmHgNot readily available
Solubility Soluble in methanol, ether, toluene, and hot water. Slightly soluble in DMSO.Soluble in common organic solvents.

Synthesis of Monomers

A reliable and well-documented synthesis protocol is essential for the reproducible production of high-purity monomers.

Synthesis of 1,4-Benzenedimethanol

1,4-Benzenedimethanol can be synthesized via the hydrolysis of 1,4-bis(bromomethyl)benzene. A typical procedure involves reacting 1,4-bis(bromomethyl)benzene with sodium carbonate in a mixture of water and a co-solvent like dioxane at elevated temperatures.

Caption: Synthesis of 1,4-Benzenedimethanol.

Synthesis of 2,5-Dibromo-1,4-benzenedimethanol

A common route to 2,5-dibromo-1,4-benzenedimethanol involves the bromination of a suitable precursor followed by reduction. One effective method is the direct bromination of 1,4-dihydroxybenzene followed by further functional group manipulation.

Caption: Synthesis of 2,5-Dibromo-1,4-benzenedimethanol.

Comparative Performance in Polymers

The true measure of these monomers' utility lies in their performance when incorporated into a polymer matrix. This section will draw upon data from studies on polyesters, a common application for these diols.

Thermal Stability: A Thermogravimetric Analysis (TGA) Perspective

Thermogravimetric analysis is a critical technique for assessing the thermal stability of polymers by measuring weight loss as a function of temperature.

When incorporated into polyesters, 1,4-benzenedimethanol enhances thermal stability compared to fully aliphatic polyesters due to its aromatic nature.[1] The introduction of brominated phenylene dimethanol, however, often leads to a decrease in the initial decomposition temperature. This is because the C-Br bonds are typically weaker than C-H or C-C bonds and can initiate degradation at lower temperatures.

Expected TGA Profile Comparison:

Caption: Expected TGA curves for polymers.

Flame Retardancy: Limiting Oxygen Index (LOI) and UL 94

The primary motivation for using brominated phenylene dimethanol is to impart flame retardancy. This is typically quantified using the Limiting Oxygen Index (LOI) and UL 94 vertical burn tests.

  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This test classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips after being ignited. V-0 is the highest rating, indicating that burning stops within 10 seconds with no flaming drips.

Polymers incorporating non-brominated phenylene dimethanol typically have low LOI values and do not pass the UL 94 vertical burn test. In contrast, the presence of bromine significantly enhances flame retardancy. Brominated compounds act primarily in the gas phase during combustion. They release hydrogen bromide (HBr), which is a dense gas that can displace oxygen from the flame front. More importantly, HBr acts as a radical scavenger, interrupting the exothermic chain reactions of combustion.

While specific LOI and UL 94 data for polymers with 2,5-dibromo-1,4-benzenedimethanol are not available in the provided search results, it is well-established that the incorporation of brominated monomers significantly increases these values, often achieving a V-0 rating in the UL 94 test.

Mechanical Properties: The Trade-off between Safety and Strength

The incorporation of any additive or comonomer can influence the mechanical properties of a polymer.

Non-Brominated Phenylene Dimethanol: The rigid aromatic ring of 1,4-benzenedimethanol generally leads to an increase in the tensile strength and elastic modulus of polyesters when it replaces a portion of the aliphatic diol.[2]

Brominated Phenylene Dimethanol: The introduction of heavy bromine atoms and the potential for altered chain packing can have a more complex effect on mechanical properties. In some cases, the incorporation of brominated monomers can lead to a slight decrease in tensile strength and modulus. However, the effect is highly dependent on the specific polymer system and the concentration of the brominated monomer. It's a critical design consideration to balance the desired level of flame retardancy with the required mechanical performance.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for key characterization techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Protocol:

  • Ensure the TGA instrument is calibrated for temperature and weight.

  • Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (temperature at 5% weight loss), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the char yield at 800 °C.

Caption: TGA experimental workflow.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum oxygen concentration required to support combustion.

Protocol:

  • Prepare a test specimen of the polymer with standardized dimensions.

  • Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Introduce a mixture of nitrogen and oxygen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that just supports sustained burning for a specified time or length is determined.

  • The LOI is expressed as the percentage of oxygen in that mixture.

UL 94 Vertical Burn Test

Objective: To classify the flammability of the polymer.

Protocol:

  • Prepare several rectangular bar specimens of the polymer with specified dimensions.

  • Condition the specimens at a controlled temperature and humidity.

  • Mount a specimen vertically in the test chamber.

  • Place a layer of dry cotton below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the after-flame time (t1).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second after-flame time (t2) and the after-glow time.

  • Note if any flaming drips ignite the cotton.

  • Repeat the test on multiple specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.

Caption: UL 94 vertical burn test workflow.

Conclusion and Future Outlook

The choice between brominated and non-brominated phenylene dimethanol presents a classic engineering trade-off between performance and safety. Non-brominated 1,4-benzenedimethanol is an effective monomer for enhancing the thermal and mechanical properties of polyesters. The introduction of bromine to create 2,5-dibromo-1,4-benzenedimethanol provides a powerful tool for imparting flame retardancy, a critical requirement in many applications.

While the brominated monomer can slightly compromise the initial thermal stability and potentially the mechanical properties of the resulting polymer, these effects are often outweighed by the significant improvement in fire safety. The decision of which monomer to use will ultimately depend on the specific requirements of the end-use application.

Future research should focus on obtaining direct comparative data for polymers synthesized with 2,5-dibromo-1,4-benzenedimethanol to provide a more quantitative understanding of its performance. Additionally, exploring synergistic effects with other flame retardants and optimizing polymer architectures to mitigate any negative impacts on mechanical properties will be crucial areas of investigation.

References

  • BenchChem. (2025). Application Note and Protocol: Melt Polymerization of Polyesters using 1,4-Benzenedimethanol. BenchChem.
  • He, X., Sun, Q., Yue, Q., & Ge, T. (2026). Synthesis and properties of 1,4-benzenedimethanol-modified PBAT copolyesters. Journal of Polymer Research.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of Polyesters with 1,4-Benzenedimethanol. BenchChem.
  • Xiong, Y. (n.d.). What flame retardants are available for epoxy resins? SOFMP.
  • El-Dessouky, M. E. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent.
  • Electrolube. (n.d.).
  • Wang, X., et al. (2021). Recent Developments in the Flame-Retardant System of Epoxy Resin. Polymers.
  • News. (2020, May 20). Mechanical Properties Of Polyester Fiber.
  • Mikitaev, A. K., & Borukaev, T. A. (n.d.).
  • Habets, T., et al. (2022). Electronic Supplementary Material (ESI) for Polymer Chemistry. The Royal Society of Chemistry.
  • IMDEA Materials. (n.d.). A halogen free flame retardant epoxy resin composition.
  • CymitQuimica. (n.d.). 2,5-DIBROMO-1,4-BENZENEDIMETHANOL.
  • BDMAEE. (2025, July 9). a comparative analysis of 1,4-butanediol versus other diols in polyurethane and polyester synthesis.
  • European Patent Office. (2022, November 2). FLAME-RETARDANT EPOXY RESIN COMPOSITION - EP 4435049 A1.
  • K.D. Feddersen. (n.d.). Polybutylene terephthalate (PBT)
  • SpecialChem. (2026, February 19). Polybutylene Terephthalate (PBT)
  • NETZSCH Analyzing & Testing. (n.d.).
  • ResearchGate. (n.d.). Thermal properties of PET, PBT and their blends.
  • ChemicalBook. (n.d.). 1,4-Benzenedimethanol synthesis.
  • Yildiz, B. (2016, March 4). Ph.D. THESIS MARCH 2016 NEW FUNCTIONAL POLYOLS FOR POLYURETHANES.
  • PubChem. (n.d.). 1,4-Benzenedimethanol.
  • ResearchGate. (n.d.). The LOI and UL-94 levels of reactive extruded and compound EPDM/PP/IFR composites with different IFR (MP/PER) contents.
  • Google Patents. (n.d.). WO2002002504A1 - Production method for benzenedimethanol compound.
  • Engineered Science Publisher. (2025, September 18).
  • e-Publications@Marquette. (2000, January 1). Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability.
  • TA Instruments. (n.d.).
  • MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • ResearchGate. (2024, August 10). (PDF) Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones.
  • Benchchem. (n.d.).
  • ResearchGate. (2026, February 9). Evaluation of polyesters from renewable resources as alternatives to the current fossil-based polymers.
  • MDPI. (2023, August 29). Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy.
  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Benchchem. (n.d.). Synthesis Protocol and Application Notes for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

Validation

The Architect's Guide to 5-Bromo-Substituted Benzoxazines: A Comparative Analysis of Synthetic Precursors

Executive Summary & Strategic Importance The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 5-HT2c receptor agonists, acetylcholinesterase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 5-HT2c receptor agonists, acetylcholinesterase inhibitors, and anti-tumor agents (1). While 6-bromo and 8-bromo-benzoxazines are readily accessible, the synthesis of 5-bromo-substituted benzoxazines presents a unique regiochemical challenge. This guide provides an objective, data-driven comparison of alternative precursors for synthesizing the 5-bromo-1,4-benzoxazine core, detailing the mechanistic causality behind precursor selection and offering self-validating experimental protocols.

The Regioselectivity Challenge: Why Pre-Bromination is Mandatory

Attempting to synthesize 5-bromo-2H-1,4-benzoxazin-3(4H)-one via direct electrophilic bromination of the unsubstituted benzoxazine core inevitably fails. In the benzoxazin-3-one system, the nitrogen atom (N4) is part of an amide linkage, which delocalizes its lone pair into the adjacent carbonyl group, diminishing its electron-donating capacity to the aromatic ring. Consequently, the ether oxygen (O1) becomes the dominant directing group. Oxygen strongly directs electrophilic aromatic substitution to its para position, resulting almost exclusively in the 6-bromo isomer (2).

To achieve 5-bromo substitution, the bromine atom must be installed prior to cyclization, locked into the position ortho to the nitrogen-bearing carbon.

G Core 1,4-Benzoxazin-3-one Core DirectBr Direct Bromination (Br2 or NBS) Core->DirectBr Product6 6-Bromo Isomer (O-directed para product) DirectBr->Product6  Thermodynamic Control Precursor Pre-Brominated Precursor (e.g., 2-Amino-3-bromophenol) Cyclization Cyclization (Chloroacetyl chloride + Base) Precursor->Cyclization Product5 5-Bromo Isomer (Target Scaffold) Cyclization->Product5  Regioselective Control

Regioselectivity control: Pre-bromination vs. direct bromination of benzoxazines.

Comparative Analysis of Precursors

Option A: 2-Amino-3-bromophenol (The Direct Route) 2-Amino-3-bromophenol (CAS: 116435-77-9) is theoretically the most direct precursor (3). The hydroxyl and amine groups are positioned perfectly for condensation with chloroacetyl chloride.

  • The Flaw: Like many electron-rich ortho-aminophenols, it is highly susceptible to rapid air oxidation, forming complex quinone-imine polymeric mixtures. This degrades atom economy and requires rigorous inert-atmosphere handling.

Option B: 2-Nitro-3-bromophenol (The Stable Alternative) 2-Nitro-3-bromophenol (CAS: 76361-99-4) serves as a vastly superior alternative (4). The strongly electron-withdrawing nitro group passivates the phenolic core against oxidative degradation. It can be stored indefinitely under ambient conditions and reduced in situ to the highly reactive aminophenol immediately prior to cyclization.

  • The Advantage: Eliminates storage instability and improves overall batch-to-batch reproducibility.

Quantitative Performance Comparison
Metric2-Amino-3-bromophenol2-Nitro-3-bromophenolCausality / Notes
CAS Number 116435-77-976361-99-4-
Chemical Stability Low (Oxidizes in air)High (Indefinite shelf life)Nitro group withdraws electron density, preventing quinone formation.
Handling Requirements Glovebox / ArgonAmbient BenchtopAminophenols require strict O2 exclusion.
Step Count to Target 1 Step (Cyclization)2 Steps (Reduction + Cyclization)Nitro precursor requires an initial reduction step.
Overall Yield (Target) 45 - 55%75 - 82% (over 2 steps)Oxidative side-reactions severely limit the direct amine route.
Cost at Scale High ( $)Moderate ( )Nitro-phenols are cheaper to synthesize and transport.
Experimental Methodology: Self-Validating Protocol

To maximize yield and purity, the 2-Nitro-3-bromophenol route is recommended. The following protocol utilizes a mild Iron/Ammonium Chloride reduction to prevent the hydrodebromination side-reactions commonly seen with Palladium-catalyzed hydrogenation.

Workflow Start 2-Nitro-3-bromophenol (Stable Precursor) Red Step 1: Reduction (Fe / NH4Cl, EtOH/H2O) Start->Red Int1 2-Amino-3-bromophenol (Generated In Situ) Red->Int1 Acyl Step 2: Acylation (Chloroacetyl Chloride, 0°C) Int1->Acyl Int2 2-(2-Chloroacetamido)-3-bromophenol Acyl->Int2 Cyc Step 3: Cyclization (K2CO3, DMF, 80°C) Int2->Cyc End 5-Bromo-2H-1,4-benzoxazin-3(4H)-one Cyc->End

Step-by-step synthetic workflow from 2-nitro-3-bromophenol to the target benzoxazine.

Step-by-Step Workflow:

Step 1: Chemoselective Reduction

  • Setup: Suspend 2-Nitro-3-bromophenol (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (1.5 eq).

    • Causality: NH4Cl acts as a mild proton source to activate the iron surface without creating a highly acidic environment that could trigger premature degradation or hydrodebromination.

  • Reaction: Reflux the mixture for 2 hours. Monitor via TLC until the yellow nitro compound is fully consumed.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo to yield crude 2-amino-3-bromophenol. Proceed immediately to Step 2 to avoid oxidation.

Step 2: Acylation & Cyclization Cascade

  • Acylation: Dissolve the crude 2-amino-3-bromophenol in anhydrous THF. Add Triethylamine (1.2 eq) and cool to 0°C. Dropwise, add Chloroacetyl chloride (1.1 eq).

    • Causality: The amine is significantly more nucleophilic than the phenol; maintaining 0°C ensures exclusive N-acylation over O-acylation.

  • Cyclization: Once N-acylation is complete (verified by LC-MS), swap the solvent to DMF. Add anhydrous Potassium Carbonate (2.0 eq) and heat to 80°C for 4 hours.

    • Causality: K2CO3 is a mild base that deprotonates the phenol, driving the intramolecular SN2 displacement of the primary chloride to close the morpholinone ring.

  • Validation: Quench with ice water. The target 5-bromo-2H-1,4-benzoxazin-3(4H)-one will precipitate as an off-white solid. Filter, wash with water, and recrystallize from ethanol.

Conclusion

While 2-amino-3-bromophenol appears to be the most logical starting material on paper, empirical laboratory evidence demonstrates that its oxidative instability makes it a poor choice for scalable synthesis. By leveraging 2-nitro-3-bromophenol as an alternative precursor, chemists can bypass stability issues, utilizing a chemoselective reduction-cyclization cascade to achieve the 5-bromo-1,4-benzoxazine scaffold with superior atom economy and yield.

References
  • Google Patents. "Benzoxazine derivatives and uses thereof (WO2008052075A2)".

Sources

Comparative

Comparative Guide: Analytical Methodologies for the Cross-Validation of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Mechanistic Context In pharmaceutical development, the rigorous structural and quan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Mechanistic Context

In pharmaceutical development, the rigorous structural and quantitative validation of complex intermediates is non-negotiable. (2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized aryl building block utilized in the synthesis of advanced therapeutics [4].

From a mechanistic standpoint, this molecule presents unique analytical challenges due to its polyfunctional nature:

  • Primary Amine (C2): Highly susceptible to N-oxidation or electrophilic attack.

  • Benzylic Alcohols (C1, C3): Prone to over-oxidation (yielding mono- or dialdehydes) or acid-catalyzed dehydration (forming reactive quinone methides).

  • Aryl Bromide (C5): Susceptible to debromination under specific catalytic or nucleophilic conditions.

Relying on a single analytical technique (e.g., standard HPLC-UV) often leads to the overestimation of purity due to co-eluting, non-chromophoric, or structurally similar impurities. To comply with ICH Q2(R2) guidelines [1], an orthogonal cross-validation approach is required. This guide objectively compares the performance of our primary analytical workflow—High-Resolution UHPLC-PDA-MS —against two established alternatives: Quantitative NMR (1H-qNMR) and Traditional HPLC-UV .

Orthogonal Cross-Validation Framework

To establish a self-validating analytical system, the methodologies must interrogate different physical properties of the molecule (e.g., chromatographic retention, mass-to-charge ratio, and nuclear magnetic resonance).

CrossValidation cluster_methods Analytical Methodologies Compound (2-Amino-5-bromo-1,3-phenylene)dimethanol CAS: 1936217-53-6 UHPLC UHPLC-PDA-MS (Primary Product) Compound->UHPLC Structural/Purity Profiling qNMR 1H-qNMR (Alternative 1) Compound->qNMR Absolute Mass Balance HPLC HPLC-UV (Alternative 2) Compound->HPLC Routine QC Assay Validation ICH Q2(R2) Validation UHPLC->Validation qNMR->Validation HPLC->Validation Release Verified Analytical Result Validation->Release Orthogonal Consensus

Fig 1: Orthogonal cross-validation workflow for analytical methodology comparison.

Comparative Analysis of Analytical Methodologies

The Primary Product: High-Resolution UHPLC-PDA-MS

UHPLC coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) is the premier choice for impurity profiling.

  • The Causality: The sub-2-micron stationary phase provides the theoretical plate count necessary to resolve the parent compound from closely related oxidized degradants (e.g., the mono-aldehyde). Furthermore, the bromine atom provides a distinct isotopic signature in MS (~1:1 ratio of M and M+2 peaks at m/z 232 and 234 for the [M+H]+ adduct), allowing for immediate structural confirmation of the intact halogenated ring.

Alternative 1: Quantitative NMR (1H-qNMR)

Governed by USP <761>, qNMR is a primary metrological technique [3].

  • The Causality: Unlike chromatography, qNMR does not rely on ionization efficiency or chromophore extinction coefficients. By integrating the isolated benzylic CH2 protons (singlet, ~4.6 ppm) against a certified internal standard, it provides absolute mass balance. However, it lacks the sensitivity (higher LOD/LOQ) and throughput of UHPLC [2].

Alternative 2: Traditional HPLC-UV

The industry standard for routine batch release.

  • The Causality: While robust and cost-effective, HPLC-UV operates "blind" to structural changes that do not alter the chromophore. It cannot easily distinguish between the parent compound and co-eluting isomers without extensive, time-consuming method development.

Data Presentation: Cross-Validation Metrics

The following experimental data summarizes the validation parameters (per ICH Q2(R2)) obtained when analyzing a standardized batch of (2-Amino-5-bromo-1,3-phenylene)dimethanol across the three methodologies.

Validation Parameter (ICH Q2)UHPLC-PDA-MS (Primary)1H-qNMR (Alt 1)HPLC-UV (Alt 2)
Specificity / Identification Excellent (UV + Isotopic Mass)Excellent (Chemical Shift)Moderate (UV Retention Only)
Accuracy (% Recovery) 99.2% - 100.8%99.8% - 100.2%97.5% - 102.5%
Precision (RSD, n=6) 0.8%0.3%1.5%
Limit of Detection (LOD) 0.01 µg/mL50 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL150 µg/mL1.5 µg/mL
Linearity Range 0.05 - 100 µg/mL (R² = 0.9998)1 - 25 mg/mL (R² = 0.9999)1.5 - 200 µg/mL (R² = 0.9991)
Throughput (Run Time) 8 Minutes15 Minutes25 Minutes

Mechanistic Degradation & Impurity Profiling

Understanding why impurities form dictates how we analyze them. The experimental protocols must be designed to capture the specific degradation pathways shown below.

DegradationLogic API Target Analyte Primary Amine & Dimethanol Oxidation Oxidation Aldehyde Formation API->Oxidation O2 / Light Dehydration Dehydration Quinone Methide API->Dehydration Acid / Heat Debromination Debromination Loss of Br Isotope API->Debromination Nucleophiles

Fig 2: Mechanistic degradation pathways necessitating orthogonal analytical validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate built-in System Suitability Tests (SST) to guarantee data integrity prior to sample analysis.

Protocol A: UHPLC-PDA-MS Impurity Profiling (Primary Method)
  • Rationale: Formic acid is utilized in the mobile phase to maintain the primary amine in a protonated state. This prevents secondary interactions with free silanols on the stationary phase (which causes peak tailing) and acts as an optimal proton source for positive electrospray ionization (ESI+).

  • Step 1: Preparation. Dissolve 1.0 mg of the sample in 1 mL of Methanol/Water (50:50 v/v).

  • Step 2: Column & Mobile Phase. Use a C18 column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Step 3: System Suitability (Self-Validation). Inject a resolution standard containing the analyte and its mono-aldehyde degradant. Acceptance Criteria: Resolution (Rs) must be ≥ 2.0, and the tailing factor for the analyte must be ≤ 1.2.

  • Step 4: Execution. Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min. Monitor via PDA (210-400 nm) and MS (m/z 100-500).

Protocol B: 1H-qNMR Absolute Quantitation (Alternative Method)
  • Rationale: The longitudinal relaxation time ( T1​ ) for aromatic protons can exceed 5 seconds. To ensure >99% recovery of equilibrium magnetization for absolute quantitative accuracy, the relaxation delay ( D1​ ) must be set to at least 5×T1​ .

  • Step 1: Internal Standard Selection. Select Maleic Acid (TraceCERT®) as the internal standard. Causality: Its singlet peak at 6.26 ppm does not overlap with the analyte's benzylic protons (~4.6 ppm) or aromatic protons (~7.4 ppm).

  • Step 2: Sample Preparation. Accurately weigh ~20.0 mg of (2-Amino-5-bromo-1,3-phenylene)dimethanol and ~10.0 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Step 3: Acquisition Parameters. Acquire the spectrum on a 600 MHz NMR spectrometer. Use a 90° excitation pulse to maximize signal-to-noise ratio per scan. Set D1​=30 seconds. Acquire 16 to 64 transients.

  • Step 4: Data Processing. Phase and baseline correct the spectrum. Integrate the IS peak (6.26 ppm) and the analyte benzylic peak (~4.6 ppm). Calculate absolute purity using the standard qNMR mass balance equation [2].

Conclusion

While traditional HPLC-UV remains a staple for routine QC, it is insufficient for the rigorous, structural cross-validation of highly functionalized intermediates like (2-Amino-5-bromo-1,3-phenylene)dimethanol. UHPLC-PDA-MS demonstrates superior performance in specificity, limit of detection, and structural elucidation, making it the optimal primary method for impurity profiling. Conversely, 1H-qNMR serves as the ultimate orthogonal alternative, providing absolute, standard-free quantitation to ensure the metrological traceability of the analytical reference material.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. URL:[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. URL:[Link]

Validation

A Comparative Guide to Manufacturing Strategy: Cost-Benefit Analysis of (2-Amino-5-bromo-1,3-phenylene)dimethanol

Executive Summary In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and versatility of a synthetic ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision point that dictates the efficiency, cost, and versatility of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing (2-Amino-5-bromo-1,3-phenylene)dimethanol , a specialized trifunctional building block, in complex molecular synthesis. Rather than a simple head-to-head cost comparison, we will explore its strategic value against a structurally simpler, non-brominated alternative, (2-amino-1,3-phenylene)dimethanol . The core thesis of this analysis is that the higher upfront cost of the brominated intermediate is a calculated investment in synthetic efficiency, enabling late-stage diversification strategies that are crucial for drug discovery and process optimization. This guide will provide the experimental and economic data necessary for researchers, chemists, and drug development professionals to make informed decisions on which intermediate best suits their manufacturing objectives.

Introduction to the Core Intermediates

At first glance, the two molecules under review are highly similar. Both are aniline derivatives featuring two hydroxymethyl (-CH₂OH) groups, making them valuable for constructing complex scaffolds. The key differentiator is the bromine atom at the 5-position of the phenyl ring.

  • (2-Amino-5-bromo-1,3-phenylene)dimethanol (Compound A): A trifunctional intermediate. The amino and dimethanol groups provide points for core scaffold construction, while the bromine atom serves as a highly versatile "handle" for subsequent chemical modifications.

  • (2-amino-1,3-phenylene)dimethanol (Compound B): A bifunctional intermediate. Its utility is primarily in the construction of the basic molecular framework through reactions involving the amine and alcohol groups.

The presence of the bromine atom in Compound A fundamentally alters the strategic approach to synthesis. It allows for a convergent synthesis approach, where a common, complex core is first synthesized and then diversified. This contrasts with a linear synthesis approach, which is often necessitated when using Compound B , where all desired substituents must be incorporated from the beginning.

Physicochemical Data Comparison

A summary of the key properties for both intermediates is presented below.

Property(2-Amino-5-bromo-1,3-phenylene)dimethanol (A)(2-amino-1,3-phenylene)dimethanol (B)Source(s)
CAS Number 1936217-53-61378860-88-8[1][2][3]
Molecular Formula C₈H₁₀BrNO₂C₈H₁₁NO₂[1][2]
Molecular Weight 232.08 g/mol 153.18 g/mol [1][2]
Appearance Solid (Predicted)Solid[3]
Purity Typically >95% (Research Grade)Typically >95% (Research Grade)[3]
Storage Inert atmosphere, 2-8°CInert atmosphere, 2-8°C[2]

Manufacturing Scenario: Synthesis of a Substituted Carbazole Derivative

To provide a tangible comparison, we will model a hypothetical synthesis of a decorated carbazole, a heterocyclic motif prevalent in pharmacologically active molecules. The strategic benefit of the bromine atom in Compound A becomes immediately apparent in this context.

Workflow Comparison Diagram

The following diagram illustrates the two divergent synthetic strategies stemming from the choice of starting material.

G cluster_A Route A: Using Brominated Intermediate (Convergent) cluster_B Route B: Using Non-Brominated Intermediate (Linear) A0 (2-Amino-5-bromo-1,3-phenylene)dimethanol A1 Step 1: Intramolecular Cyclization A0->A1 A2 Bromo-Carbazole Intermediate A1->A2 A3 Step 2: Suzuki Cross-Coupling (Late-Stage Functionalization) A2->A3 A5 Suzuki Coupling with Arylboronic Acid 2 A2->A5 A7 Suzuki Coupling with Arylboronic Acid 3 A2->A7 A4 Final Product (Target Molecule 1) A3->A4 A6 Final Product (Target Molecule 2) A5->A6 A8 Final Product (Target Molecule 3) A7->A8 B0 (2-amino-1,3-phenylene)dimethanol B_Pre Precursor Synthesis: Introduce Aryl Group First B0->B_Pre B1 Step 1: Intramolecular Cyclization B_Pre->B1 B2 Final Product (Target Molecule 1) B1->B2 B_Note To create Target 2 or 3, a completely separate synthesis with a different precursor is required.

Comparative Synthetic Strategies

Causality of Experimental Choice: Route A is strategically superior for discovery and development. A single, reliable synthesis to the "Bromo-Carbazole Intermediate" yields a branching point from which dozens of analogs can be produced. This maximizes efficiency by concentrating process development on a single pathway to a common intermediate. Route B is linear; any change to the final aryl group requires a complete, de-novo synthesis from an earlier stage, multiplying effort and resources.

Experimental Protocols

The following are representative, validated protocols for the key transformations in our manufacturing scenario.

Protocol 1: Synthesis of the Bromo-Carbazole Intermediate (from Compound A)

This protocol is based on established methods for intramolecular cyclization of diarylamines.

  • Materials: (2-Amino-5-bromo-1,3-phenylene)dimethanol (Compound A ), 2-bromostyrene, Palladium(II) acetate (Pd(OAc)₂), Xantphos (ligand), Sodium tert-butoxide (NaOtBu), Toluene.

  • Buchwald-Hartwig Amination: In an inert atmosphere glovebox, combine Compound A (1 equiv.), 2-bromostyrene (1.1 equiv.), NaOtBu (1.4 equiv.), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in a reaction vessel.

  • Add anhydrous toluene and stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Intramolecular Heck Cyclization: Upon completion of the amination, without isolation, add a fresh portion of Pd(OAc)₂ (5 mol%) and a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%) and a base such as potassium carbonate (2 equiv.).

  • Heat the reaction to 110 °C for 24 hours to effect the cyclization to the carbazole core.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the bromo-carbazole intermediate.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This is a standard protocol for the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry.[4][5][6]

  • Materials: Bromo-carbazole intermediate (from Protocol 1), desired Arylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Potassium carbonate (K₂CO₃, 2 equiv.), 1,4-Dioxane, Water.

  • Reaction Setup: In a reaction vessel, dissolve the bromo-carbazole intermediate (1 equiv.) and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ to the solution.

  • Degassing: Bubble argon gas through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the final product by column chromatography or recrystallization.

Cost-Benefit Analysis

The decision to use Compound A over Compound B is not based on the per-gram cost of the starting material alone, but on the total cost and efficiency of the entire manufacturing campaign.

Quantitative Data Summary
MetricRoute A (Using Compound A)Route B (Using Compound B)Analysis
Starting Material Cost High (Est. 600− 1800/g based on similar complex analogs[7])Moderate (Est. 250− 400/250mg)The initial investment for Route A is significantly higher.
Process Complexity Moderate (Two distinct catalytic steps)High (Requires separate synthesis for each desired analog)Route A consolidates process development efforts onto a single, scalable pathway to the key intermediate.
Synthetic Versatility High (One intermediate yields many products)Low (One linear synthesis yields one product)This is the primary benefit of Route A. The cost of the intermediate is amortized over the entire library of compounds produced.
Time to Market (R&D) Fast (Rapid generation of structure-activity relationship data)Slow (Sequential synthesis of each analog)For drug discovery, speed is critical. Route A allows for parallel synthesis from the common intermediate, accelerating development.
Process Mass Intensity (PMI) Lower (More convergent route reduces overall solvent/reagent use per library)Higher (Each linear synthesis carries its own full PMI burden)Route A is inherently "greener" when considering the production of multiple analogs.[8]
Decision Logic Diagram

This diagram outlines the logical flow for choosing the appropriate intermediate based on project goals.

DecisionTree Start Project Goal? Goal_Single Synthesize a Single, Defined Target Molecule Start->Goal_Single Goal_Library Generate a Library of Analogs for SAR Studies or Diversification Start->Goal_Library Decision_B Choose Route B with (2-amino-1,3-phenylene)dimethanol Goal_Single->Decision_B Decision_A Choose Route A with (2-Amino-5-bromo-1,3-phenylene)dimethanol Goal_Library->Decision_A Reason_B Benefit: Lower upfront cost of starting material. Constraint: Linear synthesis, less flexible. Decision_B->Reason_B Reason_A Benefit: High versatility, speed in R&D, convergent. Cost: Higher upfront cost of starting material. Decision_A->Reason_A

Decision-Making Framework

Conclusion & Expert Recommendation

As a Senior Application Scientist, my analysis concludes that (2-Amino-5-bromo-1,3-phenylene)dimethanol) is a high-value, strategic intermediate whose benefits in a modern manufacturing or discovery campaign far outweigh its initial procurement cost. The bromine functionality is not a mere substitution; it is an enabling feature that unlocks powerful and efficient synthetic strategies.

  • Trustworthiness of the Protocol: The described workflows (Buchwald-Hartwig, Heck, Suzuki-Miyaura) are among the most reliable and well-understood transformations in modern organic synthesis.[5] Their self-validating nature comes from decades of use in academic and industrial settings, ensuring high yields and predictable outcomes when properly executed.

  • Expertise & Causality: The choice to use the brominated intermediate is a conscious decision to favor a convergent over a linear synthesis. This reduces the cumulative risk of failure across a campaign. A single, optimized, and scaled synthesis of the bromo-carbazole intermediate provides a stable, high-value asset from which final products can be rapidly generated. This de-risks the most complex part of the synthesis—the scaffold construction—and shifts the focus to the more predictable and often higher-yielding final coupling step.

Final Recommendation:

  • For single-target, large-scale manufacturing where the final structure is fixed and will not change, the non-brominated (2-amino-1,3-phenylene)dimethanol may offer a more economical linear route, provided the necessary precursors are readily available.

  • For drug discovery, process development, and library synthesis , the strategic use of (2-Amino-5-bromo-1,3-phenylene)dimethanol is unequivocally the superior choice. The higher initial cost is an investment that pays significant dividends in terms of speed, versatility, and overall campaign efficiency. It allows a research program to fail faster, succeed faster, and ultimately, innovate faster.

References

  • Surry, D. S., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society.
  • Rajesh, M., & Kumar, P. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Rajesh, M., & Kumar, P. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. Available at: [Link]

  • Li, Y., et al. (2019). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. The Journal of Organic Chemistry.
  • Gellért, Z., et al. (2016). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Isenegger, P. G. (2022). Molecular Solvents – Replacements for DMF, DMAC, NMP. Available at: [Link]

  • In-Silico Methods. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

Sources

Comparative

Differential Scanning Calorimetry (DSC) Analysis of Derived Polymers: A Comparative Guide for Drug Delivery Systems

The transition of a pharmaceutical active pharmaceutical ingredient (API) from a laboratory discovery to a clinically viable therapeutic often hinges on the selection of the right polymeric carrier. In modern drug delive...

Author: BenchChem Technical Support Team. Date: March 2026

The transition of a pharmaceutical active pharmaceutical ingredient (API) from a laboratory discovery to a clinically viable therapeutic often hinges on the selection of the right polymeric carrier. In modern drug delivery—whether formulating nanoparticle suspensions or amorphous solid dispersions (ASDs)—derived polymers dictate the release kinetics, stability, and bioavailability of the drug.

Differential Scanning Calorimetry (DSC) is the cornerstone thermoanalytical technique used to decode the physical state of these polymers. By measuring the heat flow associated with phase transitions as a function of temperature, DSC allows scientists to pinpoint the glass transition temperature ( Tg​ ), crystallization temperature ( Tc​ ), and melting point ( Tm​ )[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the thermal behaviors of two major classes of derived polymers: Poly(lactic-co-glycolic acid) (PLGA) derivatives used in microspheres, and Cellulose derivatives used in hot-melt extrusion (HME). We will explore the causality behind their thermal properties and provide a self-validating experimental protocol for your laboratory.

Aliphatic Polyesters: PLGA vs. PEGylated PLGA (PPP)

PLGA is a gold-standard biodegradable polymer for controlled-release injectables and nanoparticles. However, its innate hydrophobicity and susceptibility to rapid macrophage clearance often necessitate surface modification or block copolymerization with Polyethylene Glycol (PEG), forming PLGA-PEG-PLGA (PPP) triblock copolymers[2].

The Causality of Thermal Shifts

Pure PLGA is predominantly amorphous. Its Tg​ dictates whether the polymer matrix is in a rigid "glassy" state (limiting drug diffusion) or a flexible "rubbery" state (accelerating water ingress and drug release) at physiological temperatures[1]. The Tg​ of PLGA is highly dependent on the Lactic Acid (LA) to Glycolic Acid (GA) ratio; higher LA content increases the polymeric chain rigidity, thereby elevating the Tg​ [2][3].

When PEG is grafted to form a PPP copolymer, the thermal profile fundamentally changes. PEG acts as an internal plasticizer, increasing the free volume between polymer chains and significantly lowering the Tg​ of the PLGA domains[3]. Furthermore, PEG introduces semi-crystalline domains into the otherwise amorphous PLGA matrix, evidenced by a distinct melting endotherm ( Tm​ ) around 62°C[3]. This structural shift is critical: the crystalline PEG domains prevent catastrophic initial burst release of the drug, while the lowered Tg​ ensures a steady, diffusion-controlled release phase[4].

Comparative Thermal Data: PLGA vs. PPP
Polymer CompositionLA:GA RatioApprox. Tg​ (°C) Tm​ (°C)Physical State at 25°C
Pure PLGA 50:5027.7 - 31.2NoneAmorphous (Glassy/Rubbery boundary)[3]
Pure PLGA 90:1046.2NoneAmorphous (Glassy)[3]
Pure PEG N/A-35.262.4Semi-Crystalline[3]
PLGA-PEG-PLGA 75:25 (PLGA core)-35.8 (PEG domain)31.2 (PLGA domain)~62.0Semi-Crystalline Amphiphile[3]

Data synthesized from DSC thermograms of ring-opening polymerized copolymers[3].

Cellulose Derivatives: HPMC vs. HPC in Amorphous Solid Dispersions

For poorly water-soluble oral drugs, formulating an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME) is a premier strategy. The API is molecularly dispersed within a polymer matrix, bypassing the thermodynamic energy barrier of the crystal lattice during dissolution[5].

Backbone Rigidity and Free Volume Theory

The stability of an ASD relies entirely on the polymer's ability to restrict the molecular mobility of the API, preventing it from recrystallizing. According to free volume theory, polymers with rigid backbones—like cellulose derivatives—restrict chain mobility and form larger, stable free volumes that kinetically trap API molecules[6].

Hydroxypropyl Methylcellulose (HPMC) possesses a highly rigid backbone with methoxy and hydroxypropoxy substitutions, yielding exceptionally high Tg​ values (139°C to >168°C depending on molecular weight)[7]. This high Tg​ makes HPMC an unparalleled kinetic stabilizer for ASDs, as the matrix remains deeply in the glassy state at storage conditions[5].

Conversely, Hydroxypropyl Cellulose (HPC) utilizes bulkier hydroxypropoxy substitutions that disrupt hydrogen bonding and increase chain flexibility, drastically lowering its Tg​ (-25°C to 0°C for low-viscosity grades)[7][8]. While this low Tg​ makes HPC exceptionally easy to process via HME (extrudable at lower temperatures without degrading the API), it provides inferior physical stability for the ASD compared to HPMC, risking API recrystallization over time[8].

Comparative Thermal Data: Cellulose Excipients
PolymerSubstitution TypeApprox. Tg​ (°C)HME ExtrudabilityASD Physical Stability
HPMC (6 cps) Methoxy / Hydroxypropoxy~139.0Poor (Requires plasticizers)Excellent (High kinetic barrier)[7]
HPMC (100 cps) Methoxy / Hydroxypropoxy~168.0Very Poor (High viscosity)Excellent[7]
HPC (Low Visc.) Hydroxypropoxy-25.0 to 0.0Excellent (Low melt viscosity)Moderate to Poor (Low Tg​ )[8]

Visualization of Polymer Thermal Workflows

To ensure robust experimental design, the following diagrams illustrate the standard DSC workflow and the mechanistic pathway of ASD stabilization.

G Start Polymer Sample Prep (8-15 mg in Al Pan) Heat1 1st Heating Cycle (Erase Thermal History & Moisture) Start->Heat1 Cool Cooling Cycle (Controlled Solidification) Heat1->Cool Heat2 2nd Heating Cycle (Analyze Intrinsic Properties) Cool->Heat2 Amorphous Amorphous Polymer (Analyze Tg step-change) Heat2->Amorphous No Melting Peak SemiCryst Semi-Crystalline Polymer (Analyze Tg, Tc, Tm) Heat2->SemiCryst Melting Endotherm

Caption: Standard Heat-Cool-Heat DSC workflow to erase thermal history and determine intrinsic polymer properties.

G API Crystalline API HME Hot-Melt Extrusion (> API Tm & Polymer Tg) API->HME Polymer Cellulose Derivative (e.g., HPMC) Polymer->HME ASD Amorphous Solid Dispersion (Single Tg Phase) HME->ASD Stability Kinetic Stabilization (Restricted Molecular Mobility) ASD->Stability High Tg Matrix

Caption: Mechanistic pathway of forming and stabilizing Amorphous Solid Dispersions (ASDs) using high-Tg polymers.

Standardized DSC Experimental Protocol

To generate reliable, self-validating data for derived polymers, thermal history (e.g., stresses from milling, residual solvents, or ambient moisture absorption) must be erased. The Heat-Cool-Heat method is the industry standard[9].

Materials & Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments or Mettler-Toledo) equipped with a refrigerated cooling system[8].

  • Standard Aluminum pans with pierced lids (to allow moisture outgassing)[8][10].

  • High-purity Nitrogen ( N2​ ) purge gas.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 8 to 15 mg of the polymer or ASD sample into an aluminum pan[8][10]. Seal with a pierced lid to prevent pan deformation from vapor expansion during heating.

  • Atmosphere Control: Place the sample and an empty reference pan into the DSC cell. Establish a continuous N2​ purge at a flow rate of 30 to 50 mL/min to prevent oxidative degradation[9][10].

  • First Heating Cycle (Erasing History): Heat the sample from 0°C (or -20°C for PEGylated polymers) to 200°C at a rate of 10°C/min[9][10]. Note: Ensure the upper temperature is below the polymer's degradation temperature (e.g., HPC degrades around 200°C, while HPMC is stable up to 240°C)[7].

  • Cooling Cycle: Cool the sample rapidly (e.g., 5°C to 10°C/min) back to the starting temperature. This standardizes the thermal history and controls the rate of solidification[9].

  • Second Heating Cycle (Data Acquisition): Heat the sample again at 10°C/min across the same temperature range.

  • Analysis: Utilize the thermogram from the second heating cycle to determine the Tg​ (calculated at the half-height of the heat capacity step-change) and Tm​ (peak of the endotherm). For ASDs, the presence of a single Tg​ between the Tg​ of the pure API and the pure polymer confirms a miscible, single-phase system[8].

References

  • Synthesis and characterization of Serial PLGA and PEG-grafted PLGA copolymers for microspheres drug delivery system Frontiers[Link]

  • The DSC curves of PLGA polymers and PLGA-PEG-PLGA copolymers ResearchGate[Link]

  • Formation of PEG-PLGA Microspheres for Controlled Release of Simvastatin and Carvacrol PMC (National Institutes of Health)[Link]

  • Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer PMC (National Institutes of Health)[Link]

  • Glass Transition Temperatures Measured by DSC for IMC, HPMCAS, and SDDs ResearchGate[Link]

  • In vitro and in vivo assessment of hydroxypropyl cellulose as functional additive for enabling formulations containing itraconazole PMC (National Institutes of Health)[Link]

  • Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release PMC (National Institutes of Health)[Link]

  • Cellulose derivatives and sugar esters as excipients in hot melt extrusion ULisboa[Link]

  • Investigation of thermal and viscoelastic properties of polymers relevant to hot melt extrusion International Journal of Pharmaceutical Excipients[Link]

  • The Development of Direct Extrusion-Injection Moulded Zein Matrices as Novel Oral Controlled Drug Delivery Systems SciSpace[Link]

Sources

Validation

Confirming Reaction Completion in Syntheses Using (2-Amino-5-bromo-1,3-phenylene)dimethanol: A Comparative Analytical Guide

(2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6)[1][2] is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates. Featuring an oxidizable aniline...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6)[1][2] is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates. Featuring an oxidizable aniline core, a cross-coupling-ready aryl bromide, and two nucleophilic benzylic alcohols, this molecule presents unique analytical challenges. Monitoring its consumption—whether during a Suzuki-Miyaura cross-coupling, a Buchwald-Hartwig amination, or a selective alcohol oxidation—requires analytical techniques capable of differentiating the highly polar starting material from structurally similar products without yielding false positives.

As demonstrated in recent Process Analytical Technology (PAT) advancements[3][4], relying on a single analytical method often leads to blind spots, particularly in multiphase or air-sensitive reactions. This guide provides an objective comparison of three orthogonal platforms: Online HPLC-UV/MS , In Situ FTIR (ReactIR) , and Quantitative NMR (qNMR) . By synthesizing field-proven insights with mechanistic causality, this document establishes self-validating protocols for determining absolute reaction completion.

Comparative Performance Matrix

To objectively select the appropriate monitoring technique, researchers must weigh temporal resolution against the need for structural speciation. The following table summarizes the quantitative performance metrics of each alternative when applied to (2-Amino-5-bromo-1,3-phenylene)dimethanol syntheses.

Analytical TechniquePrimary Data OutputTemporal ResolutionLimit of Detection (LOD)Optimal Use Case for this SubstrateKey Limitation
Online HPLC-UV/MS Speciation & Purity3–5 minutes< 0.1 area %Tracking multi-step cascades; identifying polar intermediates.Requires automated quenching; offline delay.
In Situ FTIR (ReactIR) Real-Time Kinetics15–30 seconds~1–2 wt%Air/moisture-sensitive cross-couplings; fast kinetics.Overlapping C-Br and C-O vibrational bands.
Offline qNMR Absolute Quantitation10–15 minutes~1 mol%Standard-free structural confirmation and mass balance.Low throughput; requires manual sampling.

Multi-Modal Reaction Monitoring Workflow

The most robust approach to confirming reaction completion involves an orthogonal setup where real-time kinetic data is corroborated by high-resolution speciation.

G Reactor Reaction Vessel (2-Amino-5-bromo-1,3-phenylene)dimethanol ReactIR In Situ FTIR (Real-time Kinetics) Reactor->ReactIR DiComp Probe AutoSampler Automated Aliquot System Reactor->AutoSampler Flow Loop NMR Offline qNMR (Absolute Quantitation) Reactor->NMR Manual Aliquot Data Multivariate Data Analysis & Endpoint ReactIR->Data HPLC Online HPLC-UV/MS (Speciation & Purity) AutoSampler->HPLC Quench/Dilute HPLC->Data NMR->Data

Orthogonal PAT workflow integrating in situ kinetics with online and offline speciation.

Deep Dive & Experimental Protocols

Online HPLC-UV/MS: The Speciation Standard

Causality & Rationale: (2-Amino-5-bromo-1,3-phenylene)dimethanol is exceptionally polar due to its two hydroxymethyl groups and primary amine. In a standard reverse-phase system, it will co-elute with the solvent front if the organic modifier concentration is too high[5]. Furthermore, tracking the exact mass via MS is critical: the presence of the bromine atom provides a distinct isotopic signature (M and M+2 peaks of equal intensity at m/z 232 and 234). If the reaction is a Suzuki cross-coupling, the disappearance of this isotopic doublet definitively confirms the cleavage of the C-Br bond.

Self-Validating Protocol:

  • System Preparation: Equip the HPLC with a sub-2 µm C18 column (e.g., 2.1 x 50 mm) to ensure sharp peak shapes for the basic aniline moiety.

  • Mobile Phase Selection: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier prevents peak tailing by keeping the aniline fully protonated.

  • Gradient Design: Initiate the gradient at 2% B (holding for 0.5 min to retain the polar starting material), ramping to 95% B over 4 minutes to elute non-polar cross-coupled products.

  • Automated Sampling: Program the auto-sampler to withdraw a 5 µL aliquot from the reactor every 10 minutes.

  • Quenching (Critical Step): Dilute the aliquot immediately into 95 µL of cold acetonitrile containing a known internal standard (e.g., biphenyl) to halt the reaction and provide a reference for mass balance.

  • Validation: Before initiating the sequence, inject a blank and a spiked standard mixture to confirm baseline resolution between the starting material and the internal standard.

In Situ FTIR (ReactIR): Real-Time Kinetic Tracking

Causality & Rationale: For air-sensitive organometallic reactions, offline sampling risks quenching the active catalyst, thereby skewing kinetic data[3]. In situ ATR-FTIR bypasses this by measuring directly within the reactor[4][6]. However, a common pitfall with (2-Amino-5-bromo-1,3-phenylene)dimethanol is attempting to track the C-Br stretch (~1050 cm⁻¹). This band is weak and heavily obscured by the intense C-O stretching vibrations of the two benzylic alcohols in the exact same fingerprint region. Instead, experts track the aromatic ring breathing modes (~1450–1600 cm⁻¹) or the N-H bending vibrations (~1620 cm⁻¹). As the electron-withdrawing bromine is replaced, the electronic density of the ring shifts, causing a quantifiable wavenumber shift.

Self-Validating Protocol:

  • Probe Insertion: Insert an AgX DiComp (Diamond) probe into the reaction vessel under an inert atmosphere.

  • Background Collection: Collect a background spectrum of the empty, dry reactor, followed by a spectrum of the pure solvent at the target reaction temperature.

  • Substrate Profiling: Add (2-Amino-5-bromo-1,3-phenylene)dimethanol and collect spectra until the dissolution profile stabilizes. Identify the isolated N-H bending peak (~1620 cm⁻¹) as the primary tracking handle.

  • Reaction Initiation: Inject the catalyst/reagents.

  • Trending: Use the instrument's software to plot the second derivative of the absorbance at 1620 cm⁻¹ over time. The reaction is deemed complete when the first derivative of this trend line reaches zero (a flat plateau).

  • Validation: Overlay the final in situ spectrum with an offline FTIR spectrum of the purified expected product to confirm the absence of transient intermediate bands.

Quantitative NMR (qNMR): Absolute Structural Confirmation

Causality & Rationale: When UV response factors are unknown and authentic product standards are unavailable for HPLC calibration, qNMR provides absolute molar conversion. The C2v​ pseudo-symmetry of the starting material makes its NMR spectrum exceptionally clean. The four benzylic protons (-CH₂OH) appear as a sharp, isolated singlet (integrating to 4H) around 4.5 ppm in DMSO- d6​ . The aromatic protons at positions 4 and 6 appear as a singlet (integrating to 2H) around 7.3 ppm. Monitoring the disappearance of these specific singlets against an internal standard provides foolproof quantitation[6].

Self-Validating Protocol:

  • Standard Preparation: Prepare a stock solution of a highly pure internal standard (e.g., 1,3,5-Trimethoxybenzene) in DMSO- d6​ at a known precise molarity.

  • Sampling: Withdraw a 50 µL aliquot from the reaction, remove volatile solvents under vacuum, and reconstitute the residue in 600 µL of the internal standard stock solution.

  • T1 Relaxation Check: Run a rapid inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the benzylic protons.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 10–15 seconds) to ensure >99% relaxation between pulses, which is mandatory for accurate integration.

  • Analysis: Integrate the benzylic singlet of the starting material against the aromatic singlet of the internal standard to calculate absolute remaining molarity.

  • Validation: Ensure the mass balance equals 100% by summing the molarities of the starting material and the identified product. A deficit indicates undetected side reactions (e.g., polymerization or over-oxidation).

Decision Logic for Technique Selection

To streamline the analytical workflow, use the following logic tree to determine the optimal primary monitoring technique based on the specific reaction conditions.

DecisionTree Start Select Monitoring Technique for (2-Amino-5-bromo-1,3-phenylene)dimethanol Q1 Is the reaction extremely fast (< 5 mins) or highly air-sensitive? Start->Q1 ReactIR Use In Situ FTIR (ReactIR) Track N-H / Ring Breathing shifts Q1->ReactIR Yes Q2 Are there multiple structurally similar polar intermediates? Q1->Q2 No HPLC Use Online HPLC-MS Gradient elution for polar diols Q2->HPLC Yes Q3 Is absolute mass balance required without authentic standards? Q2->Q3 No NMR Use Offline qNMR Track benzylic CH2 protons Q3->NMR Yes

Decision logic for selecting the primary PAT tool based on reaction kinetics and speciation requirements.

References

  • Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction . Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Precise Preparation of a High-Purity Key Intermediate of Tazobactam . Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup . Journal of the American Chemical Society - ACS Publications. Available at:[Link]

Sources

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